Ethyl 6-chloro-5-cyano-2-methylnicotinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-3-15-10(14)8-4-7(5-12)9(11)13-6(8)2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZBVLFURRXJLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383032 | |
| Record name | Ethyl 6-chloro-5-cyano-2-methylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64119-42-2 | |
| Record name | Ethyl 6-chloro-5-cyano-2-methylnicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro Pyridine' | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 6-chloro-5-cyano-2-methylnicotinate
CAS Number: 64119-42-2
This technical guide provides a comprehensive overview of Ethyl 6-chloro-5-cyano-2-methylnicotinate, a key chemical intermediate in the development of pharmaceutical agents. The document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Chemical and Physical Properties
This compound is a solid at room temperature with a purity of approximately 97%.[1] Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 64119-42-2 | [1] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [1] |
| Molecular Weight | 224.65 g/mol | |
| Physical Form | Solid | [1] |
| Purity | ~97% | [1] |
| Storage Temperature | 4°C | [1] |
| InChI | 1S/C10H9ClN2O2/c1-3-15-10(14)8-4-7(5-12)9(11)13-6(8)2/h4H,3H2,1-2H3 | [1] |
| InChIKey | QXZBVLFURRXJLB-UHFFFAOYSA-N | [1] |
Synthesis
A robust and scalable synthesis for this compound has been developed, highlighting its importance as a key intermediate in multi-kilogram manufacturing processes. The synthesis involves the chlorination of a cyanopyridinone precursor.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (Cyanopyridinone 1)
-
Acetonitrile
-
Phosphorus oxychloride (POCl₃)
-
Methyl tert-butyl ether (MTBE)
-
Purified water
Procedure:
-
Charge a reactor with Cyanopyridinone 1, acetonitrile, and POCl₃.
-
Heat the mixture to 80-85 °C and stir for approximately 20 hours under a nitrogen atmosphere, monitoring the reaction for the consumption of the starting material by HPLC.
-
Cool the reaction mixture to 0-5 °C.
-
Add MTBE to the cooled mixture.
-
Carefully quench the reaction by the slow addition of purified water, maintaining the temperature between 0 and 15 °C due to the exothermic nature of the POCl₃ quench.
-
Stir the layers for 30 minutes at 10-20 °C and then allow them to settle.
-
Separate the layers and extract the aqueous layer with MTBE.
-
Combine the organic layers and wash with water.
-
The resulting solution of this compound in MTBE can be further processed by solvent exchange to ethanol.
-
The product is precipitated by the addition of water at 5-10 °C and can be isolated by filtration.
This optimized process has been shown to significantly increase the overall yield to 73% without the need for additional purification steps.
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of various biologically active molecules, most notably as an intermediate for P2Y12 receptor antagonists and Fibroblast Growth Factor Receptor (FGFR) inhibitors.
Intermediate for P2Y12 Receptor Antagonists
This compound is a key intermediate in the preparation of P2Y12 receptor antagonists. The P2Y12 receptor is a critical component in platelet activation and aggregation, making its antagonists important antiplatelet therapies for the prevention of thrombotic events.
Precursor for FGFR Inhibitors
The structural features of this compound make it a valuable precursor for the synthesis of potent FGFR inhibitors. Dysregulation of FGFR signaling is implicated in various cancers, making FGFRs a significant target for cancer therapy.
Signaling Pathways
Understanding the signaling pathways of the ultimate drug targets is crucial for drug development professionals. Below are diagrams of the P2Y12 and FGFR signaling pathways.
P2Y12 Signaling Pathway
The P2Y12 receptor, a G-protein coupled receptor, plays a central role in ADP-mediated platelet activation. Its activation leads to a cascade of events culminating in platelet aggregation.
Caption: Simplified P2Y12 receptor signaling pathway in platelets.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors are receptor tyrosine kinases that, upon ligand binding, trigger intracellular signaling cascades that regulate key cellular processes. Their aberrant activation is a hallmark of many cancers.
Caption: Overview of the FGFR signaling pathway in cancer.
Spectroscopic Data
Safety Information
This compound is classified as harmful if swallowed.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
References
An In-depth Technical Guide to the Physical Properties of Ethyl 6-chloro-5-cyano-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of Ethyl 6-chloro-5-cyano-2-methylnicotinate, a chemical compound of interest in various research and development sectors. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide also furnishes detailed, standardized experimental protocols for the determination of key physical properties.
Core Physical Properties
This compound is a solid organic compound.[1] The following table summarizes its fundamental physical and chemical properties.
| Property | Value | Source |
| CAS Number | 64119-42-2 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [2][3][4] |
| Molecular Weight | 224.64 g/mol | [2][3][4] |
| Physical Form | Solid | [1] |
| Purity | ≥95% - 97% | [1][2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | A related compound, Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate, is noted to be more water-soluble than chloro-substituted analogs like this compound, suggesting the latter has limited water solubility.[6] | |
| Storage Temperature | 4°C | [1] |
Experimental Protocols for Physical Property Determination
The following are detailed methodologies for the experimental determination of the primary physical properties of a solid organic compound such as this compound.
The melting point of a crystalline solid is a critical indicator of its purity.[7] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry crystalline solid is packed into a capillary tube to a height of 2-3 mm.[8] The tube is then tapped to ensure the sample is compact.[8]
-
Apparatus: A melting point apparatus, such as a Mel-Temp or a Thiele tube setup, is used. The capillary tube is placed in the heating block or attached to a thermometer immersed in an oil bath.
-
Heating: The sample is heated at a steady and slow rate, typically around 2°C per minute, especially when approaching the expected melting point. For an unknown sample, a preliminary rapid heating can be performed to determine an approximate range.[8][9]
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range.
While this compound is a solid at room temperature, determining its boiling point would require heating it to its liquid state. Standard methods for organic liquids are as follows:
Methodology:
-
Apparatus Setup: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube.[10] This setup is then attached to a thermometer and heated in a Thiele tube or an aluminum block.[10]
-
Heating and Observation: The apparatus is heated slowly and uniformly.[10] The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted.[10]
-
Boiling Point Reading: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
Understanding the solubility of a compound in various solvents is fundamental to its application in synthesis, purification, and formulation.
Methodology:
-
Sample and Solvent Preparation: A small, measured amount of the solid (e.g., 10 mg) is placed in a test tube.[11]
-
Solvent Addition: A measured volume of the chosen solvent (e.g., 1 mL) is added to the test tube.[12]
-
Mixing: The mixture is agitated vigorously for a set period, typically 60 seconds.[12]
-
Observation: The solution is observed to determine if the solid has completely dissolved (soluble), partially dissolved, or not dissolved at all (insoluble).[12]
-
Systematic Testing: This process is repeated with a range of solvents of varying polarities, such as water, ethanol, acetone, diethyl ether, and hexane, to establish a solubility profile. For acidic or basic compounds, solubility in aqueous acid (e.g., 5% HCl) and base (e.g., 5% NaOH) should also be tested.[13]
Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a solid organic compound.
Caption: A logical workflow for determining the physical properties of a solid organic compound.
References
- 1. This compound | 64119-42-2 [sigmaaldrich.com]
- 2. 64119-42-2 this compound AKSci 9819AB [aksci.com]
- 3. appchemical.com [appchemical.com]
- 4. 64119-42-2 | this compound | Tetrahedron [thsci.com]
- 5. This compound | 64119-42-2 [sigmaaldrich.com]
- 6. Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate | 18619-97-1 | Benchchem [benchchem.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. youtube.com [youtube.com]
- 12. chem.ws [chem.ws]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to Ethyl 6-chloro-5-cyano-2-methylnicotinate: Synthesis, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-chloro-5-cyano-2-methylnicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its molecular structure, characterized by a chlorinated pyridine ring functionalized with a cyano and an ethyl ester group, makes it a versatile synthetic intermediate. This technical guide provides a comprehensive overview of its molecular structure, a detailed experimental protocol for its synthesis, and an exploration of its potential applications, particularly as a key building block in the development of P2Y12 receptor antagonists.
Molecular Structure and Properties
The molecular structure of this compound is defined by a pyridine ring with substituents at positions 2, 3, 5, and 6. The systematic IUPAC name for this compound is ethyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 64119-42-2 | [1] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [1] |
| Molecular Weight | 224.65 g/mol | Calculated |
| Physical Form | Solid | [1] |
| Purity | 97% | [1] |
| Storage Temperature | 4°C | [1] |
Due to the lack of publicly available experimental crystallographic and spectroscopic data, a detailed quantitative analysis of its three-dimensional structure, including precise bond lengths, bond angles, and spectral characteristics, cannot be provided at this time. Predicted spectroscopic data for similar compounds can be found in the literature, but experimental verification for the title compound is essential for definitive structural elucidation.
Synthesis
A robust and scalable synthesis for this compound has been developed, highlighting its importance as a key intermediate in pharmaceutical manufacturing. The synthesis involves the chlorination of a cyanopyridinone precursor.[2]
Experimental Protocol: Synthesis of this compound[2]
Materials:
-
Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (cyanopyridinone)
-
Acetonitrile
-
Phosphorus oxychloride (POCl₃)
-
Methyl tert-butyl ether (MTBE)
-
Purified water
Procedure:
-
Charge a 20 L round-bottom flask equipped with an overhead mechanical stirrer and condenser with cyanopyridinone (500 g, 1 equivalent), acetonitrile (1.5 L, 3 volumes), and POCl₃ (361 mL, 1.6 equivalents).
-
Heat the reaction mixture to an external temperature of 80–85 °C and stir for 20 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by HPLC (at 260 nm) until less than 1% of the starting cyanopyridinone remains.
-
Cool the reaction mixture to 0–5 °C.
-
Charge the flask with MTBE (3 L, 6 volumes).
-
Caution: Exothermic quench of POCl₃. Slowly add purified water (3 L, 6 volumes) over 1.5 hours, ensuring the internal temperature is maintained between 0 and 15 °C.
-
Proceed with standard work-up and purification procedures to isolate the final product, this compound.
dot
Caption: Experimental workflow for the synthesis of this compound.
Potential Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of P2Y12 receptor antagonists.[2][3] The P2Y12 receptor is a key player in platelet activation and aggregation, making it a prime target for antiplatelet therapies used in the prevention of thrombosis in patients with cardiovascular diseases.[3]
The molecular structure of this compound allows for further chemical modifications to produce a variety of derivatives with potential therapeutic activities. The chlorine atom at the 6-position is a key functional group that can be displaced by various nucleophiles to introduce different pharmacophores.
dot
Caption: Logical relationship of this compound in the development of P2Y12 antagonists.
While the direct biological activity of this compound has not been extensively reported, its role as a precursor to potent P2Y12 antagonists underscores its importance in the drug discovery pipeline. Further research into the biological effects of this molecule and its derivatives could unveil new therapeutic opportunities.
Conclusion
This compound is a valuable synthetic intermediate with a clear and established role in the development of antiplatelet agents. The provided detailed synthesis protocol offers a practical guide for its preparation in a laboratory setting. While a comprehensive understanding of its molecular structure is currently limited by the absence of experimental crystallographic and spectroscopic data, its utility in medicinal chemistry is well-documented. Future research should focus on obtaining this critical data to enable a more in-depth structural analysis and to explore the full potential of this versatile molecule in drug discovery and development.
References
- 1. scienceopen.com [scienceopen.com]
- 2. rsc.org [rsc.org]
- 3. Optimization of P2Y12 Antagonist Ethyl 6-(4-((Benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283) Led to the Discovery of an Oral Antiplatelet Agent with Improved Druglike Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Ethyl 6-chloro-5-cyano-2-methylnicotinate
This technical guide provides a comprehensive overview of a robust and scalable synthesis pathway for Ethyl 6-chloro-5-cyano-2-methylnicotinate, a key intermediate in the preparation of P2Y12 antagonists. The synthesis is a two-step process commencing from the formation of a cyanopyridinone intermediate, followed by a chlorination reaction. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.
Synthesis Pathway Overview
The synthesis of this compound (2) is achieved through a two-step reaction sequence. The initial step involves the synthesis of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1). The subsequent and final step is the chlorination of intermediate (1) to yield the target compound (2).[1] This process has been developed to be efficient and practical for multikilogram manufacturing, with a significant improvement in overall yield from 15% to 73%.[1][2]
Experimental Protocols
Step 1: Synthesis of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1)
This step involves the condensation of ethyl acetoacetate and N,N-dimethylformamide dimethylacetal (DMFDMA) to form an enaminone, which then reacts with malononitrile.[1]
Materials and Reagents:
-
Ethyl acetoacetate
-
Ethanol
-
N,N-dimethylformamide dimethylacetal (DMFDMA)
-
Triethylamine
-
Malononitrile
Procedure:
-
To a clean, dry reactor equipped with a mechanical stirrer and condenser, charge ethyl acetoacetate (1 equiv), ethanol (2 vol), and DMFDMA (1.03 equiv).[1]
-
Warm the mixture to an internal temperature of 41–43 °C and maintain for 5 to 6 hours, or until ≤2% of ethyl acetoacetate remains as determined by GC analysis.[1]
-
Cool the reaction mixture to 20–25 °C.[1]
-
Add triethylamine (0.1 equiv) followed by the slow addition of a solution of malononitrile (1.1 equiv) in ethanol. Cautiously maintain the temperature between 25 and 36 °C during the addition.[1]
Step 2: Synthesis of this compound (2)
This final step involves the chlorination of the cyanopyridinone intermediate (1) using phosphorus oxychloride (POCl₃).
Materials and Reagents:
-
Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1)
-
Acetonitrile
-
Phosphorus oxychloride (POCl₃)
-
Methyl tert-butyl ether (MTBE)
-
Purified water
Procedure:
-
In a round-bottom flask equipped with an overhead mechanical stirrer and condenser, charge cyanopyridinone 1 (1 equiv), acetonitrile (3 vol), and POCl₃ (1.6 equiv).[1]
-
Heat the mixture to an external temperature of 80–85 °C and stir for 20 hours under a nitrogen atmosphere. Monitor the reaction by HPLC (260 nm) until less than 1% of the starting material remains.[1]
-
Cool the reaction mixture to 0–5 °C.[1]
-
Add MTBE (6 vol), followed by the careful addition of purified water (6 vol) over 1.5 hours, ensuring the temperature is maintained between 0 and 15 °C. Caution: The quench of POCl₃ is exothermic.[1]
-
Stir the layers for 30 minutes at 10–20 °C and allow them to settle for 10 minutes.[1]
-
Separate the layers and re-extract the aqueous layer with MTBE (1 vol).[1]
-
Combine the organic layers for further processing.[1]
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Step 1: Cyanopyridinone Formation | Step 2: Chlorination | Overall Process |
| Reactant Equivalents | Ethyl acetoacetate (1), DMFDMA (1.03), Malononitrile (1.1) | Cyanopyridinone 1 (1), POCl₃ (1.6) | - |
| Solvents & Volumes | Ethanol (2 vol relative to ethyl acetoacetate) | Acetonitrile (3 vol), MTBE (6 vol + 1 vol) | - |
| Reaction Temperature | 41–43 °C, then 25–36 °C | 80–85 °C, then 0–15 °C for quench | - |
| Reaction Time | 5-6 hours | 20 hours | - |
| Yield | Not explicitly stated for the isolated intermediate in the improved process. | The overall process yield was improved from 15% to 73% without extra purifications.[1][2] | 73% |
| Scale | - | Over 80 kg of the final product was produced to support clinical development.[1][2] | >80 kg |
| Purity Monitoring | GC for ethyl acetoacetate consumption. | HPLC (260 nm) for cyanopyridinone 1 consumption.[1] | - |
Synthesis Pathway Diagram
The following diagram illustrates the two-step synthesis pathway of this compound.
Caption: Two-step synthesis of this compound.
References
Navigating the Research Frontier: A Technical Guide to the Potential Biological Activity of Ethyl 6-chloro-5-cyano-2-methylnicotinate
For Immediate Release
Shanghai, China – December 27, 2025 – In the landscape of pharmaceutical research and drug development, the exploration of novel chemical entities is a critical driver of innovation. This whitepaper delves into the biological significance of Ethyl 6-chloro-5-cyano-2-methylnicotinate, a substituted pyridine derivative. While direct studies on the biological activity of this specific molecule are not extensively documented in current literature, its structural motifs are present in a variety of compounds with established pharmacological relevance. This guide serves as a technical resource for researchers, scientists, and drug development professionals by examining the biological activities of structurally analogous compounds and potential synthetic applications, thereby illuminating the prospective research avenues for this compound.
Introduction: The Nicotinate Scaffold in Medicinal Chemistry
This compound belongs to the nicotinic acid ester family, a class of compounds that are prevalent in medicinal chemistry. The pyridine ring, substituted with a chloro, a cyano, and a methyl group, offers a versatile scaffold for the synthesis of more complex molecules. The electron-withdrawing nature of the cyano and chloro groups, combined with the ester functionality, presents multiple reaction sites for chemical modification, making it a valuable intermediate in the synthesis of targeted therapeutic agents.
While direct biological data for this compound is sparse, the analysis of its core structure suggests potential for interaction with various biological targets. The following sections will explore the established biological activities of compounds featuring similar structural elements, providing a framework for potential future investigation.
Potential Therapeutic Applications Based on Structural Analogs
The true potential of this compound can be inferred from the biological activities of compounds synthesized from similar precursors. The nicotinic acid scaffold is a key component in a range of bioactive molecules, including kinase inhibitors and modulators of nuclear receptors.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
One of the most significant applications of substituted nicotinates is in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors.[1] FGFRs are a family of receptor tyrosine kinases that are crucial in cell proliferation, differentiation, and angiogenesis.[1] Dysregulation of FGFR signaling is implicated in various cancers, making them a key target for oncology drug development. Ethyl 6-chloro-4-(methylamino)nicotinate, a structurally related compound, serves as a key intermediate in the synthesis of potent FGFR inhibitors.[1] The core nicotinate structure often serves as a hinge-binding motif in the ATP-binding pocket of the kinase domain.
Modulation of Nuclear Receptors
Derivatives of nicotinic acid have also been investigated as modulators of nuclear receptors. For instance, compounds derived from a nicotinoyl scaffold have been synthesized and evaluated as modulators of the orphan nuclear receptor Nur77, which plays a role in cancer cell apoptosis.
Quantitative Data on Structurally Related Compounds
To provide a quantitative perspective, the following table summarizes the biological activity of representative compounds that share structural similarities with this compound or are synthesized from similar precursors.
| Compound Class | Target | Representative Compound | Activity (IC50) | Cell Line/Assay |
| Pyrimidine Derivatives | PI3Kδ | Compound 1c (a 2-thiopyrimidine) | 0.0034 µM | Enzyme Assay |
| Pyrimidine Derivatives | Leukemia SR | Compound 1c (a 2-thiopyrimidine) | GI50 < 0.01 µM | NCI-60 Cell Line Screen |
| Pyrimidine Derivatives | HL-60 (Leukemia) | Compound 1c (a 2-thiopyrimidine) | GI50 = 0.02 µM | NCI-60 Cell Line Screen |
Data sourced from a study on 6-amino-5-cyano-2-thiopyrimidine derivatives as anticancer agents.[2]
Experimental Protocols for Activity Assessment
For researchers aiming to investigate the biological activity of this compound or its derivatives, the following experimental protocols, adapted from studies on analogous compounds, can serve as a methodological foundation.
In Vitro Kinase Inhibition Assay (Example: PI3Kδ)
This protocol is designed to assess the inhibitory activity of a compound against a specific kinase enzyme.
-
Reagents and Materials : Recombinant human PI3Kδ enzyme, lipid kinase substrate (e.g., PIP2), ATP, ADP-Glo™ Kinase Assay kit, test compound stock solution (in DMSO).
-
Procedure :
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 384-well plate, add the kinase, the lipid substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation Assay (Example: MTT Assay)
This protocol measures the effect of a compound on the proliferation of cancer cell lines.
-
Reagents and Materials : Cancer cell line (e.g., HL-60), cell culture medium (e.g., RPMI-1640 with 10% FBS), test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Procedure :
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).
-
Visualizing Potential Mechanisms and Workflows
To further aid in conceptualizing the potential roles of this compound derivatives, the following diagrams illustrate a relevant signaling pathway and a general workflow for anticancer drug screening.
Conclusion and Future Directions
This compound represents a chemical entity with considerable, yet underexplored, potential in the field of drug discovery. While direct biological activity data remains to be established, the well-documented pharmacological roles of structurally related nicotinate and cyanopyridine derivatives, particularly as kinase inhibitors and anticancer agents, provide a strong rationale for its investigation. This technical guide offers a foundational resource for researchers by summarizing the potential therapeutic applications, providing quantitative data from analogous compounds, detailing relevant experimental protocols, and visualizing associated molecular pathways and research workflows. Future research efforts directed at the synthesis of a focused library of compounds derived from this compound and their subsequent screening against panels of kinases and cancer cell lines are warranted to fully elucidate the therapeutic potential of this versatile chemical scaffold.
References
An In-depth Technical Guide to Ethyl 6-chloro-5-cyano-2-methylnicotinate Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl 6-chloro-5-cyano-2-methylnicotinate, its derivatives, and analogs, focusing on their synthesis, biological activities, and therapeutic potential. This document is intended to serve as a valuable resource for professionals engaged in medicinal chemistry, pharmacology, and drug discovery.
Core Compound: this compound
This compound is a substituted pyridine derivative that serves as a versatile intermediate in the synthesis of various biologically active molecules. Its structure, characterized by a chlorinated pyridine ring with cyano, methyl, and ethyl ester functional groups, offers multiple reaction sites for chemical modification.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 64119-42-2 | [1] |
| Linear Formula | C₁₀H₉ClN₂O₂ | [1] |
| Molecular Weight | 224.65 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | ≥97% | [1] |
| Storage Temperature | 4°C | [1] |
Synthesis of this compound
An efficient and practical route for the multi-kilogram manufacture of this compound has been developed, highlighting its importance as a key intermediate. The synthesis has been optimized to achieve a high overall yield, making it suitable for large-scale production to support clinical development of derived active pharmaceutical ingredients.[2][3]
Experimental Protocol: Multikilogram Synthesis
While the full step-by-step protocol for the multi-kilogram synthesis is proprietary, the literature describes a process that has significantly improved the overall yield from 15% to 73% without the need for extra purification steps.[2][3] The process involves the elucidation of impurity formation mechanisms in the synthetic route towards the precursor, ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, leading to significant process improvements in terms of yield, purity, and operability.[2][3]
Biological Activities and Therapeutic Potential of Derivatives and Analogs
The core scaffold of this compound has been utilized to develop a wide range of derivatives and analogs with diverse biological activities. These compounds have shown promise as inhibitors of various enzymes and as potential therapeutic agents for a variety of diseases, particularly cancer and thrombotic conditions.
P2Y12 Receptor Antagonists
This compound is a key intermediate in the preparation of P2Y12 receptor antagonists.[2][3][4] The P2Y12 receptor is a crucial mediator of platelet activation and aggregation, making its antagonists effective antiplatelet agents for the prevention of thrombotic events.[4]
Signaling Pathway:
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by adenosine diphosphate (ADP), inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This reduction in cAMP levels ultimately results in platelet aggregation.[4]
Kinase Inhibitors
Substituted cyanopyridine derivatives have emerged as a promising class of kinase inhibitors, targeting various kinases involved in cancer progression.
Derivatives of the core compound have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor (FGFR), and Human Epidermal Growth Factor Receptor 2 (HER-2).[5][6][7][8] These receptor tyrosine kinases play critical roles in angiogenesis, cell proliferation, and survival, making them important targets in oncology.
Table 2: In Vitro Anticancer and Kinase Inhibitory Activities of Cyanopyridine Derivatives
| Compound ID | Modification | Target Cell Line/Kinase | IC₅₀ (µM) | Reference |
| 5a | Unsubstituted phenyl-bearing cyanopyridone | HepG2 | 2.71 ± 0.15 | [8] |
| 5a | Unsubstituted phenyl-bearing cyanopyridone | MCF-7 | 1.77 ± 0.10 | [8] |
| 4c | Cyanopyridine derivative | HePG2 | 8.02 ± 0.38 | [9] |
| 4d | Cyanopyridine derivative | HePG2 | 6.95 ± 0.34 | [9] |
| 4c | Cyanopyridine derivative | HCT-116 | 7.15 ± 0.35 | [9] |
| 4b | Cyanopyridine derivative | Pim-1 Kinase | equipotent to quercetagetin | [9] |
| 4c | Cyanopyridine derivative | Pim-1 Kinase | equipotent to quercetagetin | [9] |
| 4d | Cyanopyridine derivative | Pim-1 Kinase | 0.46 ± 0.02 | [9] |
| 2b | N,N-dimethyl phenyl cyanopyridine | Pim-1 Kinase | 0.248 | [10] |
| 3b | N,N-dimethyl phenyl cyanopyridine | Pim-1 Kinase | 0.13 | [10] |
| 4b | N,N-dimethyl phenyl cyanopyridine | Pim-1 Kinase | 0.326 | [10] |
| 5b | N,N-dimethyl phenyl cyanopyridine | Pim-1 Kinase | 0.245 | [10] |
Signaling Pathway (VEGFR-2):
VEGF binding to VEGFR-2 leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades like the PLCγ-PKC-MAPK and PI3K-AKT pathways, which promote angiogenesis.[11]
Experimental Protocol: VEGFR-2 Kinase Assay
A common method to determine the inhibitory activity of a compound against VEGFR-2 is a luminescence-based kinase assay.[11][12]
-
Reaction Setup: Prepare a reaction mixture containing recombinant VEGFR-2 enzyme, a suitable substrate, ATP, and the test compound at various concentrations in a 96-well plate.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
ATP Detection: Add a reagent (e.g., ADP-Glo™) to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add a kinase detection reagent that converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Measurement: Read the luminescence on a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[12][13]
Cyanopyridine-based compounds have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in various cancers.[9][10][14]
Signaling Pathway (Pim-1):
Pim-1 is involved in cell survival and proliferation by phosphorylating and inhibiting pro-apoptotic proteins like BAD and regulating cell cycle progression.[15][16]
The core scaffold is also a promising starting point for the development of inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK4/6, which are key regulators of the cell cycle.[6]
Signaling Pathway (CDK4/6):
The CDK4/6-Cyclin D complex phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and progression through the G1-S phase of the cell cycle.[6][17]
Anticancer Agents Targeting the STAT3 Pathway
Cyanopyridine derivatives have been designed and evaluated as anti-colorectal cancer agents that function by inhibiting the STAT3 signaling pathway.[18]
Signaling Pathway (STAT3):
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when activated by phosphorylation, translocates to the nucleus and promotes the expression of genes involved in cell proliferation and survival.[19][20][21][22][23]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9][18]
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Potential Interaction with Nicotinic Acid Receptors
The nicotinate scaffold present in the core compound suggests a potential for interaction with nicotinic acid receptors, such as GPR109A.[24] This G protein-coupled receptor is involved in regulating inflammation and lipid metabolism.[1][24][25][26][27][28]
Signaling Pathway (GPR109A):
Activation of GPR109A by an agonist like nicotinic acid inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[25][26]
Conclusion
This compound is a valuable and versatile chemical scaffold that has demonstrated significant potential in the development of novel therapeutic agents. Its derivatives and analogs have shown a broad spectrum of biological activities, including the inhibition of key enzymes such as P2Y12, various kinases, and the modulation of important signaling pathways implicated in cancer and other diseases. The synthetic accessibility of the core structure, coupled with the diverse biological targets of its derivatives, makes this class of compounds a rich area for further research and development in the pharmaceutical industry. The detailed information on synthesis, quantitative biological data, and experimental protocols provided in this guide serves as a solid foundation for scientists working to advance these promising molecules towards clinical applications.
References
- 1. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. dovepress.com [dovepress.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. uniprot.org [uniprot.org]
- 16. PIM1 - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. STAT3 signaling pathway [pfocr.wikipathways.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 23. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
- 28. aacrjournals.org [aacrjournals.org]
Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 6-chloro-5-cyano-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and spectroscopic properties of Ethyl 6-chloro-5-cyano-2-methylnicotinate, a key intermediate in the development of various pharmaceutical compounds. Due to the limited availability of public experimental data for this specific molecule, this guide combines a detailed, documented synthesis protocol with predicted spectroscopic data and information from structurally related analogs to offer a valuable resource for researchers.
Chemical Structure and Properties
-
IUPAC Name: Ethyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate
-
CAS Number: 64119-42-2[1]
-
Molecular Formula: C₁₀H₉ClN₂O₂
-
Molecular Weight: 224.64 g/mol
-
Appearance: Solid[1]
-
Purity: Typically ≥97%[1]
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, starting from readily available commercial reagents. The following protocol is adapted from a documented industrial-scale synthesis, highlighting its efficiency and practicality.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
Step 1: Enamine Formation
-
In a suitable reactor, charge ethyl acetoacetate and ethanol.
-
Add N,N-dimethylformamide dimethyl acetal (DMFDMA).
-
Heat the mixture to an internal temperature of 41-43 °C and maintain for 5-6 hours, monitoring the consumption of ethyl acetoacetate by Gas Chromatography (GC).
Step 2: Pyridinone Formation
-
Cool the reaction mixture to 20-25 °C.
-
Add triethylamine, followed by a slow addition of a solution of malononitrile in ethanol, maintaining the temperature between 25 and 36 °C.
-
Upon completion, the product, Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, can be isolated.
Step 3: Chlorination
-
To a solution of the pyridinone from the previous step in acetonitrile, add phosphorus oxychloride (POCl₃).
-
Heat the mixture to 80-85 °C and stir for approximately 20 hours, monitoring the reaction by High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture and quench cautiously with purified water at a temperature between 0 and 15 °C.
-
The product, this compound, can then be isolated and purified.
Spectroscopic Data
While experimental spectra for this compound are not widely available in the public domain, the following tables summarize the expected spectroscopic characteristics based on data from structurally similar compounds and predictive models.
1H NMR Spectroscopy
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration |
| Pyridine-H | ~8.4 | s | - | 1H |
| -OCH₂CH₃ | ~4.4 | q | ~7.1 | 2H |
| -CH₃ | ~2.7 | s | - | 3H |
| -OCH₂CH₃ | ~1.4 | t | ~7.1 | 3H |
| Note: Predicted data is based on the analysis of similar substituted nicotinates. The actual experimental values may vary. |
13C NMR Spectroscopy
| Carbon Assignment | Predicted Chemical Shift (δ ppm) |
| C=O (Ester) | ~164 |
| C6 (C-Cl) | ~158 |
| C2 (C-CH₃) | ~155 |
| C4 | ~145 |
| C3 (C-COOEt) | ~118 |
| C≡N | ~115 |
| C5 (C-CN) | ~108 |
| -OCH₂CH₃ | ~63 |
| -CH₃ | ~25 |
| -OCH₂CH₃ | ~14 |
| Note: Predicted data is based on computational models and comparison with related structures.[2] |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (Aromatic/Alkyl) | 3100-2850 | Medium-Weak |
| C≡N (Nitrile) | 2230-2210 | Sharp, Medium |
| C=O (Ester) | 1735-1715 | Strong |
| C=N, C=C (Pyridine ring) | 1600-1450 | Medium-Strong |
| C-Cl | 800-600 | Strong |
| Note: Predicted absorption ranges are based on characteristic vibrational frequencies for the respective functional groups. |
Mass Spectrometry
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 225.04 | Protonated molecular ion |
| [M]⁺˙ | 224.03 | Molecular ion |
| [M-C₂H₅]⁺ | 196.02 | Loss of ethyl group |
| [M-OC₂H₅]⁺ | 179.01 | Loss of ethoxy group |
| Note: The fragmentation pattern is predicted based on the structure of the molecule. The base peak will depend on the stability of the resulting fragments. |
Experimental Protocols for Spectroscopic Analysis
The following are general protocols for acquiring spectroscopic data for organic compounds like this compound.
NMR Spectroscopy (1H and 13C)
Caption: A generalized workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy (ATR)
Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.
Mass Spectrometry (LC-MS)
Caption: A general workflow for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Conclusion
This technical guide provides a foundational understanding of the synthesis and spectroscopic characteristics of this compound. While experimentally determined spectra are not readily found in public databases, the provided synthesis protocol is robust and well-documented. The tabulated predicted spectroscopic data, in conjunction with the general experimental protocols, offers a valuable starting point for researchers and professionals in the field of drug discovery and development for the characterization and utilization of this important chemical intermediate. It is always recommended to confirm the identity and purity of synthesized compounds through experimental spectroscopic analysis.
References
Ethyl 6-chloro-5-cyano-2-methylnicotinate: A Review of Its Role as a Versatile Chemical Intermediate
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
Ethyl 6-chloro-5-cyano-2-methylnicotinate is a substituted pyridine derivative that has garnered significant interest in synthetic organic chemistry. While a direct mechanism of action for this compound as a biologically active agent is not documented in publicly available scientific literature, its importance lies in its role as a key intermediate in the synthesis of a variety of heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals. This document summarizes the known synthetic utility of this compound, providing insights into its chemical reactivity and its application in the construction of more complex molecular architectures.
Chemical Properties and Synthesis
This compound is a polysubstituted pyridine ring system. The presence of multiple functional groups—a chloro, a cyano, a methyl, and an ethyl ester group—on the pyridine core makes it a highly versatile building block in organic synthesis. These functional groups offer several reaction sites, allowing for a diverse range of chemical transformations.
The synthesis of this compound itself is a subject of interest, with various synthetic routes developed to achieve high yields and purity. These methods often involve multi-step reactions starting from simpler acyclic precursors.
Role as a Synthetic Intermediate
The primary significance of this compound is its utility in the synthesis of fused heterocyclic systems. The strategic positioning of its functional groups allows for sequential reactions to build complex molecular scaffolds. For instance, the chloro and cyano groups are particularly reactive and can be readily displaced or transformed to introduce new functionalities and ring systems.
A key application of this intermediate is in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds known to exhibit a range of biological activities. The general synthetic workflow for such a transformation is outlined below.
Illustrative Synthetic Workflow
The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a fused heterocyclic system. This represents a logical relationship of its application rather than a specific biological signaling pathway.
Caption: Generalized synthetic workflow using this compound.
Conclusion
An In-depth Technical Guide on the Solubility of Ethyl 6-chloro-5-cyano-2-methylnicotinate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 6-chloro-5-cyano-2-methylnicotinate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative solubility profile based on the general properties of structurally related molecules. Furthermore, it offers detailed experimental protocols for the quantitative determination of its solubility, enabling researchers to generate precise data in their own laboratory settings.
Qualitative Solubility Profile
Based on the chemical structure of this compound, which features an ethyl ester and a substituted pyridine ring, a general solubility profile can be inferred. Compounds of this nature typically exhibit good solubility in common organic solvents and poor solubility in aqueous media. The following table summarizes the expected qualitative solubility.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Expected Solubility |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Soluble to Highly Soluble |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble to Highly Soluble |
| Ester Solvents | Ethyl Acetate | Soluble |
| Ether Solvents | Tetrahydrofuran (THF), Diethyl Ether | Moderately Soluble to Soluble |
| Alcohol Solvents | Methanol, Ethanol, Isopropanol | Moderately Soluble |
| Aqueous Solvents | Water, Buffered Solutions | Poorly Soluble |
Experimental Protocol for Thermodynamic Solubility Determination
To obtain accurate and reproducible quantitative solubility data, the shake-flask method is the gold standard for determining thermodynamic solubility. This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.[1]
2.1. Principle
An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute.[2] The resulting saturated solution is then filtered to remove any solid particles, and the concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]
2.2. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
2.3. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. An amount that is visually in excess after the equilibration period is sufficient.
-
Pipette a known volume of the desired organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the minimum time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully draw a sample of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved solid particles.
-
Dilute the filtered, saturated solution with a suitable solvent (usually the mobile phase used for analysis) to a concentration within the calibration range of the analytical method. A precise dilution factor must be recorded.
-
2.4. Quantification by HPLC or LC-MS
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent.
-
Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations.
-
-
Analytical Method:
-
Develop a suitable HPLC or LC-MS method for the quantification of this compound. This includes selecting the appropriate column, mobile phase, flow rate, and detector settings.
-
Inject the calibration standards into the instrument to generate a calibration curve by plotting the peak area (or height) against the concentration.
-
-
Sample Analysis:
-
Inject the diluted sample of the saturated solution into the HPLC or LC-MS system.
-
Determine the concentration of the diluted sample by interpolating its peak area from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the test solvent using the following formula: Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor
-
Visualizations
3.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound.
3.2. Logical Relationship of Solubility in Drug Development
The solubility of a compound like this compound is a critical parameter that influences various stages of drug development. The diagram below outlines this logical relationship.
References
The Versatile Building Block: A Technical Guide to Ethyl 6-chloro-5-cyano-2-methylnicotinate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ethyl 6-chloro-5-cyano-2-methylnicotinate, a key heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern offers a versatile scaffold for the synthesis of a range of biologically active molecules, most notably as a crucial intermediate in the development of potent P2Y12 receptor antagonists for antithrombotic therapy.
Chemical Profile
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 64119-42-2 |
| Molecular Formula | C₁₀H₉ClN₂O₂ |
| Molecular Weight | 224.65 g/mol |
| Physical Form | Solid |
| Purity | Typically ≥97% |
| Storage Temperature | 4°C |
Synthesis of a Key Intermediate
A robust and scalable synthesis of this compound has been developed, highlighting its importance in process chemistry for drug development. The overall process yield has been significantly improved from 15% to 73%, enabling multi-kilogram production to support clinical development of P2Y12 antagonists.[1][2]
Experimental Protocol: Synthesis of this compound
This protocol outlines the chlorination of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate to yield the target compound.
Materials:
-
Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
-
Acetonitrile
-
Phosphorus oxychloride (POCl₃)
-
Methyl tert-butyl ether (MTBE)
-
Purified water
Procedure:
-
Charge a round-bottom flask equipped with a mechanical stirrer and condenser with Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1 equivalent), acetonitrile (3 volumes), and POCl₃ (1.6 equivalents).
-
Heat the reaction mixture to an external temperature of 80–85 °C and stir for 20 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by HPLC (at 260 nm) until the starting material is consumed (less than 1% area remaining).
-
Cool the reaction mixture to 0–5 °C.
-
Add MTBE (6 volumes) to the cooled mixture.
-
Carefully add purified water (6 volumes) over 1.5 hours, ensuring the internal temperature is maintained between 0 and 15 °C. Caution: The quenching of POCl₃ is exothermic.
-
Isolate the product through standard workup procedures.
Application in the Synthesis of P2Y12 Antagonists: The Case of AZD1283
This compound serves as a pivotal intermediate in the synthesis of AZD1283, a potent and selective P2Y12 receptor antagonist investigated for the prevention and treatment of arterial thrombosis.[1][2][3] The chloro group at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various amine-containing fragments.
Experimental Protocol: Synthesis of AZD1283 from this compound
The synthesis of AZD1283 from the title building block involves a two-step process: a nucleophilic aromatic substitution followed by an amide coupling.
Step 1: Synthesis of Pyridine Acid Intermediate
-
This compound is coupled with 4-piperidinecarboxylic acid (isonipecotic acid).
-
This reaction typically proceeds in high yield (around 81%).
Step 2: Amide Coupling to form AZD1283
-
The resulting pyridine acid intermediate is then coupled with benzylsulfonamide.
-
Carbonyldiimidazole (CDI) is used as the coupling reagent.
-
This final step affords AZD1283 in approximately 79% yield.
Biological Activity and Quantitative Data
Derivatives of this compound, particularly AZD1283 and its analogs, have demonstrated significant antiplatelet activity through the antagonism of the P2Y12 receptor. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a central role in ADP-induced platelet aggregation.
P2Y12 Receptor Signaling Pathway
The binding of ADP to the P2Y12 receptor initiates a signaling cascade that ultimately leads to platelet activation and aggregation. Antagonists like AZD1283 block this process, thereby reducing the risk of thrombus formation.
Caption: P2Y12 receptor signaling pathway and its inhibition by AZD1283.
Quantitative Biological Data of AZD1283 and Analogs
The following table summarizes key biological and pharmacokinetic data for AZD1283 and a related compound.
| Compound | P2Y12 Binding IC₅₀ (nM) | GTPγS IC₅₀ (nM) | Antiplatelet Aggregation IC₅₀ (µM) | Antithrombotic ED₅₀ (µg/kg/min, dog) | Therapeutic Index (TI, dog) |
| AZD1283 | 11 | 25 | 3.6 | 3.0 | ≥10 |
| Azetidine 13 | - | - | - | 10 | ≥10 |
Data sourced from multiple studies.[3][4][5][6]
Pharmacokinetic Profile of AZD1283
| Species | Microsomal Stability (T₁/₂ min) | Cmax (ng/mL) | T₁/₂ (h) | Tmax (h) |
| Rat | 6.08 | - | - | - |
| Dog | 201 | 25.9 ± 11 | 1.68 ± 0.37 | 0.25 |
| Human | 65.0 | - | - | - |
Data from MedchemExpress.[4]
Experimental Workflows
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Experimental workflow for the synthesis of the building block.
Caption: Experimental workflow for the synthesis of AZD1283.
Conclusion
This compound has proven to be a valuable and versatile building block in medicinal chemistry. Its efficient synthesis and strategic reactivity have enabled the development of promising drug candidates, particularly in the field of antithrombotic agents. The successful application of this intermediate in the synthesis of the P2Y12 antagonist AZD1283 underscores its importance for researchers and scientists in the ongoing quest for novel therapeutics. This guide provides a foundational understanding of its synthesis, applications, and the biological context of its derivatives, serving as a valuable resource for drug discovery and development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. AID 766340 - Antagonist activity at P2Y12 receptor in human whole blood assessed as inhibition of ADP-induced platelet aggregation after 5 mins by residual platelet count assay - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 6-chloro-5-cyano-2-methylnicotinate from Ethyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, three-step synthetic route for the preparation of Ethyl 6-chloro-5-cyano-2-methylnicotinate, a valuable substituted pyridine derivative for applications in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, ethyl acetoacetate.
The overall synthetic pathway involves an initial Guareschi-Thorpe condensation to construct the pyridine ring, followed by a chlorination step, and concludes with a selective nucleophilic aromatic substitution to yield the target compound. Each step is accompanied by a detailed experimental protocol and a summary of quantitative data.
Overall Synthetic Workflow
The logical progression of the synthesis is outlined below, starting from the initial condensation reaction to the final product.
Caption: Logical workflow for the synthesis of this compound.
Step 1: Guareschi-Thorpe Reaction to Synthesize 2,6-Dihydroxy-4-methylnicotinonitrile
The initial step involves the condensation of ethyl acetoacetate with cyanoacetamide in the presence of a base to form the core pyridine structure, 2,6-dihydroxy-4-methylnicotinonitrile. This reaction is a variation of the Guareschi-Thorpe synthesis.[1][2]
Reaction Pathway
References
Application Notes and Protocols for the Synthesis of P2Y12 Antagonists Using Ethyl 6-chloro-5-cyano-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of P2Y12 receptor antagonists, utilizing Ethyl 6-chloro-5-cyano-2-methylnicotinate as a key starting material. The P2Y12 receptor is a crucial target in the development of antiplatelet therapies for the prevention of thrombosis in cardiovascular diseases.
Introduction
The P2Y12 receptor, a G-protein-coupled receptor (GPCR) primarily found on the surface of platelets, plays a central role in platelet activation and aggregation.[1] When activated by adenosine diphosphate (ADP), the P2Y12 receptor initiates a signaling cascade that leads to thrombus formation.[1][2] Consequently, antagonists of this receptor are effective antiplatelet agents. This compound is a valuable building block for the synthesis of a class of potent and selective P2Y12 antagonists, including the clinical candidate AZD1283.[3] This document outlines the synthetic route from this key intermediate to a P2Y12 antagonist, providing detailed experimental protocols and quantitative data.
P2Y12 Signaling Pathway
The binding of ADP to the P2Y12 receptor triggers a cascade of intracellular events. The receptor is coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] Reduced cAMP levels decrease the activity of protein kinase A (PKA), which in turn reduces the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). The dephosphorylation of VASP contributes to the conformational activation of the glycoprotein IIb/IIIa receptor, a key step in platelet aggregation. Additionally, the Gβγ subunits of the G-protein activate phosphoinositide 3-kinase (PI3K), which is also involved in the signaling pathway leading to platelet activation.[2][4]
Caption: P2Y12 Receptor Signaling Pathway.
Synthetic Experimental Workflow
The synthesis of the P2Y12 antagonist AZD1283 from this compound proceeds in a two-step sequence. The first step involves a nucleophilic aromatic substitution reaction with 4-piperidinecarboxylic acid. The second step is an amide bond formation with benzylsulfonamide.
Caption: Synthetic Workflow for AZD1283.
Data Presentation
The following table summarizes the quantitative data for the synthesis of the P2Y12 antagonist AZD1283.
| Step | Reaction | Starting Material | Reagents | Product | Yield (%) |
| 1 | Nucleophilic Aromatic Substitution | This compound | 4-Piperidinecarboxylic acid, Triethylamine | 1-(5-Carboxy-3-cyano-2-methylpyridin-6-yl)piperidine-4-carboxylic acid ethyl ester | 81[3] |
| 2 | Amide Coupling | 1-(5-Carboxy-3-cyano-2-methylpyridin-6-yl)piperidine-4-carboxylic acid ethyl ester | Benzylsulfonamide, 1,1'-Carbonyldiimidazole (CDI) | Ethyl 6-(4-((benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283) | 79[3] |
Experimental Protocols
Step 1: Synthesis of 1-(5-Carboxy-3-cyano-2-methylpyridin-6-yl)piperidine-4-carboxylic acid ethyl ester
This procedure describes the coupling of this compound with 4-piperidinecarboxylic acid.
-
Materials:
-
This compound
-
4-Piperidinecarboxylic acid (Isonipecotic acid)
-
Triethylamine (TEA)
-
Ethanol (EtOH)
-
Reaction flask with magnetic stirrer and reflux condenser
-
Heating mantle
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add 4-piperidinecarboxylic acid (1.1 eq) and triethylamine (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired intermediate.
-
Step 2: Synthesis of Ethyl 6-(4-((benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283)
This protocol details the amide coupling of the intermediate from Step 1 with benzylsulfonamide using 1,1'-Carbonyldiimidazole (CDI) as the coupling agent.
-
Materials:
-
1-(5-Carboxy-3-cyano-2-methylpyridin-6-yl)piperidine-4-carboxylic acid ethyl ester
-
Benzylsulfonamide
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Reaction flask with magnetic stirrer and nitrogen inlet
-
Standard work-up and purification equipment
-
-
Procedure:
-
Dissolve 1-(5-Carboxy-3-cyano-2-methylpyridin-6-yl)piperidine-4-carboxylic acid ethyl ester (1.0 eq) in anhydrous DCM or THF under a nitrogen atmosphere.
-
Add CDI (1.1 eq) to the solution and stir at room temperature for 1-2 hours, or until the activation of the carboxylic acid is complete (can be monitored by TLC).
-
In a separate flask, prepare a solution of benzylsulfonamide (1.2 eq) in the same anhydrous solvent.
-
Add the benzylsulfonamide solution to the reaction mixture containing the activated acid.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction for completion by TLC or HPLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the final product, AZD1283.
-
References
- 1. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Chlorination of Ethyl 6-hydroxy-5-cyano-2-methylnicotinate using Phosphorus Oxychloride (POCl₃)
Introduction
The conversion of a hydroxyl group to a chlorine atom on a pyridine ring is a fundamental transformation in the synthesis of many pharmaceutical and agrochemical compounds. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for the chlorination of hydroxypyridines and related aza-heterocycles. This document provides detailed application notes and a general protocol for the reaction of ethyl 6-hydroxy-5-cyano-2-methylnicotinate with POCl₃ to yield ethyl 6-chloro-5-cyano-2-methylnicotinate, a key intermediate in the preparation of P2Y12 antagonists. The reaction proceeds via the conversion of the 6-hydroxypyridine (which exists in tautomeric equilibrium with the 6-pyridone form) into a chlorophosphate ester intermediate, which is subsequently displaced by a chloride ion.
Reaction Principle
The chlorination of the 6-hydroxy group on the nicotinic acid backbone is typically achieved by heating the substrate with phosphorus oxychloride. The reaction can be performed with an excess of POCl₃, which also acts as the solvent, or under more modern, environmentally benign conditions using near-stoichiometric amounts of POCl₃, sometimes in the presence of a base like pyridine.[1][2] The base can facilitate the reaction and neutralize the HCl generated.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical quantitative data for the chlorination of hydroxypyridines and related heterocycles using POCl₃, based on literature precedents.
| Parameter | Value/Range | Notes |
| Substrate | Ethyl 6-hydroxy-5-cyano-2-methylnicotinate | - |
| Reagent | Phosphorus Oxychloride (POCl₃) | Can be used as both reagent and solvent, or in equimolar amounts. |
| Molar Ratio (Substrate:POCl₃) | 1:1 to large excess | Equimolar ratios are preferred for greener, large-scale synthesis.[1] |
| Base (optional) | Pyridine, Tertiary Amines | Often used, especially in solvent-free conditions.[1] |
| Molar Ratio (Substrate:Base) | 1:1 (if used) | - |
| Solvent | Neat (POCl₃), Sulfolane, or Solvent-free | Solvent-free conditions in a sealed reactor are effective.[1][3][4] |
| Temperature | 70 - 160 °C | Higher temperatures are common, especially for less reactive substrates.[1][5] |
| Reaction Time | 0.5 - 8 hours | Reaction progress should be monitored by TLC or LC-MS.[5] |
| Yield | >80% | High yields are typically achievable under optimized conditions.[1] |
Experimental Protocols
Below are two representative protocols for the chlorination reaction. Safety Note: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Protocol 1: Chlorination using Excess POCl₃
This is a traditional method often used for small-scale laboratory synthesis.
Materials:
-
Ethyl 6-hydroxy-5-cyano-2-methylnicotinate
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend ethyl 6-hydroxy-5-cyano-2-methylnicotinate in an excess of phosphorus oxychloride (e.g., 5-10 molar equivalents).
-
Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring in a fume hood. This is a highly exothermic and hazardous step.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume).
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Protocol 2: Solvent-Free Chlorination with Equimolar POCl₃
This method is more suitable for larger-scale synthesis and is environmentally more friendly.[1][3][4]
Materials:
-
Ethyl 6-hydroxy-5-cyano-2-methylnicotinate
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
A pressure-rated sealed reactor (e.g., a Teflon-lined stainless steel autoclave)
-
Ice-water
-
Saturated sodium carbonate (Na₂CO₃) solution
Procedure:
-
To a Teflon-lined stainless steel reactor, add ethyl 6-hydroxy-5-cyano-2-methylnicotinate (1 equivalent), phosphorus oxychloride (1 equivalent), and pyridine (1 equivalent).[1]
-
Seal the reactor and heat the mixture to 140-160 °C for 2 hours with stirring.[1]
-
After the reaction period, cool the reactor to room temperature.
-
Carefully open the reactor in a fume hood and quench the reaction mixture by adding it to cold water (~0 °C).
-
Adjust the pH of the solution to 8-9 with a saturated sodium carbonate solution to precipitate the product.[1]
-
Filter the solid product and wash it with cold water.
-
Dry the product under vacuum to obtain this compound. Further purification can be done by recrystallization if necessary.
Visualizations
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: HPLC Analysis for Purity Determination of Ethyl 6-chloro-5-cyano-2-methylnicotinate
AN-HPLC-028
Abstract
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of Ethyl 6-chloro-5-cyano-2-methylnicotinate, a key intermediate in pharmaceutical synthesis. The described isocratic method provides excellent separation and quantification of the main component from potential impurities. This protocol is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a substituted pyridine derivative utilized as a building block in the synthesis of various pharmaceutically active compounds. The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a widely used analytical technique for assessing the purity of pharmaceutical ingredients due to its high resolution, sensitivity, and accuracy.[1][2][3] This document provides a detailed protocol for the determination of this compound purity using RP-HPLC with UV detection.
Experimental Protocol
Materials and Reagents
-
Analyte: this compound (Purity ≥97%)
-
Solvents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Methanol (HPLC Grade)
-
-
Reagents:
-
Formic Acid (ACS Grade)
-
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Compartment with temperature control
-
UV-Vis or Diode Array Detector
-
-
Analytical Balance (4-decimal place)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Syringe filters (0.45 µm, PTFE or Nylon)
-
HPLC vials
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Run Time | 10 minutes |
Preparation of Solutions
2.4.1. Mobile Phase Preparation
-
To prepare 1 L of the mobile phase, mix 600 mL of Acetonitrile with 400 mL of Water.
-
Add 1.0 mL of Formic Acid to the mixture.
-
Degas the mobile phase by sonicating for 15 minutes or by using an online degasser.
2.4.2. Standard Solution Preparation (0.1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in Methanol and make up the volume to the mark.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2.4.3. Sample Solution Preparation (0.1 mg/mL)
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve the sample in Methanol and make up the volume to the mark.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation and Analysis
The purity of the sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
The following table presents representative data obtained from the HPLC analysis of a standard and a sample batch of this compound.
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | % Area |
| Standard | 4.52 | 1256.8 | 99.8 |
| Sample Batch A | 4.51 | 1235.4 | 99.1 |
| Impurity 1 | 3.28 | 8.7 | 0.7 |
| Impurity 2 | 5.76 | 2.5 | 0.2 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC purity analysis.
Conclusion
The described RP-HPLC method is suitable for the routine quality control and purity determination of this compound. The method is simple, accurate, and provides good resolution between the main component and potential process-related impurities. The provided protocol can be readily implemented in a laboratory setting, with the potential for further validation according to ICH guidelines.[1]
References
Application Note: Elucidating the Structure of Ethyl 6-chloro-5-cyano-2-methylnicotinate using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction Ethyl 6-chloro-5-cyano-2-methylnicotinate is a substituted pyridine derivative with the linear formula C₁₀H₉ClN₂O₂. Molecules of this class are of significant interest in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of complex therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of the molecular structure of such organic compounds.[1][2] This document provides a detailed guide to the structural elucidation of this compound using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. While specific experimental spectral data for this exact compound is not widely available in public literature, this note outlines the expected results and provides standardized protocols for its analysis.
Predicted NMR Spectral Data The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift principles for substituted pyridine rings and related structures.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
|---|---|---|---|
| H-4 (aromatic) | ~ 8.0 - 8.2 | Singlet (s) | 1H |
| -OCH₂ CH₃ (ethyl ester) | ~ 4.4 | Quartet (q) | 2H |
| C2-CH₃ (methyl) | ~ 2.7 | Singlet (s) | 3H |
| -OCH₂CH₃ (ethyl ester) | ~ 1.4 | Triplet (t) | 3H |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
|---|---|
| C=O (ester carbonyl) | ~ 164 |
| C6 (C-Cl) | ~ 155 |
| C2 (C-CH₃) | ~ 160 |
| C4 (aromatic CH) | ~ 145 |
| C3 (ester substituted) | ~ 125 |
| CN (cyano) | ~ 115 |
| C5 (cyano substituted) | ~ 108 |
| -OCH₂ CH₃ (ethyl ester) | ~ 62 |
| C2-CH₃ (methyl) | ~ 24 |
| -OCH₂CH₃ (ethyl ester) | ~ 14 |
Experimental Protocols
Detailed methodologies for key NMR experiments are provided below. Instrument-specific parameters may require optimization.[1]
Sample Preparation
A standardized sample preparation protocol is crucial for obtaining high-quality, reproducible NMR spectra.
-
Weighing: Accurately weigh 5-10 mg of purified this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the compound is fully soluble.[1]
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).[2]
-
Transfer: Transfer the resulting solution into a clean, dry 5 mm NMR tube.
1D NMR Spectroscopy Protocol
a) ¹H NMR Spectroscopy The proton spectrum provides initial information on the types and connectivity of protons.[3]
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds. This delay is crucial for quantitative analysis, allowing for full relaxation of protons between scans.[4]
-
Number of Scans: 8-16 scans, depending on sample concentration.
b) ¹³C NMR Spectroscopy This experiment identifies all unique carbon environments in the molecule.[3]
-
Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).
-
Mode: Proton-decoupled to ensure each unique carbon appears as a single line.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as the ¹³C nucleus is significantly less sensitive than ¹H.[3]
2D NMR Spectroscopy Protocol
2D NMR experiments are essential for establishing atom connectivity and finalizing the structural assignment.
a) COSY (Correlation Spectroscopy) Identifies protons that are spin-spin coupled, typically through two or three bonds.[3]
-
Objective: To confirm the presence of the ethyl group by observing the correlation between the -CH₂- and -CH₃ protons.
-
Pulse Sequence: Standard COSY experiment (e.g., cosygpppqf).
-
Data Points: 1024 points in the direct dimension (F2) and 256 points in the indirect dimension (F1).
-
Number of Scans: 2-4 scans per increment.
b) HSQC (Heteronuclear Single Quantum Coherence) Shows correlations between protons and the carbons to which they are directly attached.[3]
-
Objective: To definitively assign the proton signals to their corresponding carbon atoms (e.g., H-4 to C-4).
-
Pulse Sequence: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3).
-
Spectral Width: Cover the full proton and carbon chemical shift ranges.
-
Number of Scans: 4-8 scans per increment.
Structure Elucidation Strategy
The systematic interpretation of the NMR data allows for the complete assembly of the molecular structure. The logical workflow and relationships between experiments are visualized below.
-
¹H NMR Analysis: The ¹H NMR spectrum is the starting point. The integration values confirm the number of protons for each signal (1H aromatic, 2H quartet, 3H singlet, 3H triplet). The splitting pattern of the quartet and triplet is characteristic of an ethyl group, and their coupling constant (J-value) should be identical. The two singlets correspond to the isolated aromatic proton (H-4) and the methyl group at C-2.
-
¹³C NMR Analysis: The ¹³C NMR spectrum should show 10 distinct carbon signals, corresponding to the 10 carbon atoms in the structure. This confirms the molecular formula's carbon count. The chemical shifts help identify the types of carbons: carbonyl, aromatic/olefinic, cyano, and aliphatic.
-
COSY Analysis: The COSY spectrum will display a cross-peak connecting the quartet (~4.4 ppm) and the triplet (~1.4 ppm), definitively proving they are part of the same spin system (the ethyl group). No other correlations are expected, confirming the isolation of the other proton-containing groups.
-
HSQC Analysis: The HSQC spectrum provides the crucial link between the proton and carbon skeletons. It will show correlation cross-peaks between:
-
The aromatic proton (~8.1 ppm) and its attached carbon, C-4.
-
The -OCH₂ - protons (~4.4 ppm) and their carbon.
-
The ethyl -CH₃ protons (~1.4 ppm) and their carbon.
-
The C2-CH₃ protons (~2.7 ppm) and their carbon.
-
By combining the information from these experiments, the complete structure of this compound can be unambiguously confirmed.
Conclusion A systematic approach combining 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy is essential for the accurate and complete structure elucidation of this compound. This multi-faceted analysis provides orthogonal pieces of information that, when combined, leave no ambiguity in the final structural assignment. The protocols and strategies outlined in this document provide a robust framework for researchers engaged in the synthesis and characterization of novel chemical entities.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Ethyl 6-chloro-5-cyano-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-chloro-5-cyano-2-methylnicotinate is a substituted pyridine derivative with potential applications in pharmaceutical and chemical synthesis. Accurate and robust analytical methods are essential for its characterization, quantification, and quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and selective platform for the analysis of this compound. These application notes provide a comprehensive overview and detailed protocols for the mass spectrometric analysis of this compound.
Molecular Profile
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 64119-42-2[1] |
| Molecular Formula | C₁₀H₉ClN₂O₂[1] |
| Molecular Weight | 224.65 g/mol |
| Physical Form | Solid[1] |
Predicted Mass Spectrum and Fragmentation Pathway
While experimental mass spectral data for this compound is not widely published, a plausible fragmentation pathway can be predicted based on its structure and the known behavior of similar compounds in mass spectrometry. Under positive ion electrospray ionization (ESI), the molecule is expected to readily form a protonated molecular ion [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion is anticipated to yield characteristic product ions.
A proposed fragmentation pathway involves the initial loss of an ethylene molecule (C₂H₄) from the ethyl ester group, followed by the loss of carbon dioxide (CO₂). Subsequent fragmentation may involve the loss of the chlorine atom or cleavage of the pyridine ring.
Caption: Predicted Fragmentation Pathway of this compound.
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended technique for the sensitive and selective quantification of this compound in various matrices. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the best performance for quantitative assays[2].
Table 1: Typical LC-MS/MS Method Parameters
| Parameter | Recommended Conditions |
| Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | To be determined by infusion of a standard solution |
Table 2: Representative Quantitative Performance (based on similar compounds)
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Experimental Protocols
Protocol 1: Sample Preparation
The choice of sample preparation protocol will depend on the matrix. For analysis of the pure compound or in simple solvent mixtures, a direct dilution approach is sufficient. For complex matrices such as plasma or tissue extracts, a protein precipitation or solid-phase extraction (SPE) is recommended to remove interfering substances.
A. Direct Dilution (for standards and simple matrices)
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to prepare calibration standards and quality control samples.
B. Protein Precipitation (for plasma samples)
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Sample Preparation Workflow for Mass Spectrometry Analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines the general procedure for analyzing the prepared samples using an LC-MS/MS system.
-
Equilibrate the LC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Inject the prepared samples, including calibration standards, quality controls, and blanks, onto the LC column.
-
Run the gradient program as specified in Table 1.
-
Acquire data using the mass spectrometer in MRM mode. The specific precursor-to-product ion transitions should be optimized by infusing a standard solution of this compound into the mass spectrometer.
-
Process the acquired data using the instrument's software to generate a calibration curve and quantify the analyte in the unknown samples.
Caption: LC-MS/MS Analytical Workflow.
Conclusion
The methods and protocols described provide a robust framework for the mass spectrometry analysis of this compound. While the fragmentation pathway is predicted, the proposed LC-MS/MS methodology is based on established principles for the analysis of similar small molecules and is expected to provide excellent sensitivity and selectivity. For quantitative applications, it is crucial to validate the method in the specific matrix of interest to ensure accuracy and reliability of the results.
References
Application of Substituted Chloronicotinates in Kinase Inhibitor Synthesis: A Representative Study
For the attention of: Researchers, scientists, and drug development professionals.
Subject: This document provides detailed application notes and protocols on the use of substituted chloronicotinates as versatile scaffolds in the synthesis of kinase inhibitors. Due to limited specific data on Ethyl 6-chloro-5-cyano-2-methylnicotinate in this context, this report uses the closely related and well-documented compound, Ethyl 6-chloro-4-(methylamino)nicotinate, as a representative example to illustrate the synthetic utility and biological potential of this class of molecules.
Introduction
Substituted pyridine derivatives, such as Ethyl 6-chloro-4-(methylamino)nicotinate, are valuable building blocks in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] The pyridine core, adorned with reactive functional groups, offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries.[1] The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, the amino group at the 4-position can engage in crucial hydrogen bonding interactions within the kinase active site, and the ethyl ester at the 3-position provides a handle for further derivatization.[2] These structural features allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.[3]
Derivatives of this scaffold have demonstrated significant inhibitory activity against key kinases implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3]
Target Kinase Signaling Pathways
Understanding the signaling pathways regulated by the target kinases is fundamental to designing effective inhibitors and elucidating their mechanisms of action.
Fibroblast Growth Factor Receptor (FGFR) Pathway
FGFRs are a family of receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.[1] These pathways are critical regulators of cell proliferation, survival, differentiation, and angiogenesis.[1] Aberrant FGFR signaling, often due to mutations, gene amplifications, or translocations, is a known driver in various cancers.[1]
Caption: Simplified FGFR signaling pathway.
Cyclin-Dependent Kinase 4/6 (CDK4/6) Pathway
CDK4 and CDK6 are key regulators of the cell cycle. In complex with cyclin D, they phosphorylate the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. This initiates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, thus promoting cell proliferation. The overactivation of the CDK4/6-Cyclin D-Rb axis is a common oncogenic driver in many cancers.
Caption: Core CDK4/6-Rb signaling pathway.
Experimental Protocols
General Synthesis of Kinase Inhibitors from Ethyl 6-chloro-4-(methylamino)nicotinate
The synthesis of a diverse library of kinase inhibitors from Ethyl 6-chloro-4-(methylamino)nicotinate typically involves a nucleophilic aromatic substitution reaction at the C6 position.[1]
Caption: General synthetic workflow.
Materials:
-
Ethyl 6-chloro-4-(methylamino)nicotinate
-
Desired substituted amine (e.g., aniline derivatives)
-
N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve Ethyl 6-chloro-4-(methylamino)nicotinate (1 equivalent) in a suitable solvent such as DMF or DMSO.[1]
-
Add the desired substituted amine (1.1-1.5 equivalents) to the reaction mixture.[1]
-
Heat the reaction mixture and monitor its progress using an appropriate chromatographic technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an appropriate work-up procedure, which may include extraction and washing.
-
Purify the crude product using standard techniques such as column chromatography to yield the desired kinase inhibitor.[4]
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against target kinases can be determined using various in vitro kinase assays. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.[1]
Materials:
-
Recombinant kinase (e.g., FGFR, CDK4/6, VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the test compound, the respective kinase, and its substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified duration (e.g., 60 minutes).[3]
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[1]
-
Measure the luminescence using a plate reader.[1]
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[1][4]
A time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay is another common method for assessing kinase activity, particularly for CDK4/6.[1]
Data Presentation
The following table summarizes representative IC₅₀ values for kinase inhibitors derived from a pyrido[2,3-d]pyrimidine scaffold, which shares structural similarities with the nicotinamide core.
| Compound | R¹-group | R²-group | Kinase | IC₅₀ (nM) |
| 2a | H | 2,6-dichloro-3,5-dimethoxyphenyl | FGFR1 | 9.2 |
| 2b | H | 2,6-dichloro-3,5-dimethoxyphenyl | FGFR2 | 6.2 |
| 2c | H | 2,6-dichloro-3,5-dimethoxyphenyl | FGFR3 | 11.9 |
| 2d | H | Cyclopentyl | CDK4 | 8 |
| 2e | H | 5-piperazin-1-yl-pyridin-2-yl | CDK6 | 10 |
| Data is illustrative and based on structurally related pyrido[2,3-d]pyrimidine scaffolds. |
Conclusion
Ethyl 6-chloro-4-(methylamino)nicotinate and related substituted chloronicotinates are valuable and versatile starting materials for the synthesis of potent kinase inhibitors. Their synthetic tractability allows for the generation of diverse chemical libraries, enabling the exploration of structure-activity relationships and the optimization of inhibitory activity against a range of therapeutically relevant kinases. The protocols and data presented herein provide a foundational guide for researchers engaged in the discovery and development of novel targeted cancer therapies.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution of Ethyl 6-chloro-5-cyano-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for a nucleophilic aromatic substitution (SNAr) reaction utilizing Ethyl 6-chloro-5-cyano-2-methylnicotinate. This versatile building block is particularly valuable in medicinal chemistry for the synthesis of novel heterocyclic compounds, including P2Y12 antagonists. The protocol described herein is based on the coupling of this compound with a secondary amine, specifically 4-piperidinecarboxylic acid.
Introduction
This compound is an activated chloropyridine derivative primed for nucleophilic aromatic substitution. The electron-withdrawing effects of the nitrile and ester groups, combined with the pyridine nitrogen, render the C6-position susceptible to attack by various nucleophiles. This reactivity allows for the strategic introduction of diverse functionalities, enabling the exploration of structure-activity relationships in drug discovery programs. A notable application is in the synthesis of key intermediates for P2Y12 antagonists.[1]
Reaction Principle
The core of this protocol is a nucleophilic aromatic substitution reaction. The lone pair of electrons on the nitrogen atom of the nucleophile (4-piperidinecarboxylic acid) attacks the electron-deficient C6 position of the pyridine ring, leading to the displacement of the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the HCl generated and to deprotonate the nucleophile, thereby increasing its nucleophilicity.
Experimental Protocol
This protocol details the coupling of this compound with 4-piperidinecarboxylic acid.
Materials:
-
This compound
-
4-Piperidinecarboxylic acid (Isonipecotic acid)
-
Suitable base (e.g., Triethylamine, Diisopropylethylamine, or Potassium Carbonate)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent and Nucleophile Addition: Dissolve the starting material in an appropriate volume of anhydrous solvent. Add 4-piperidinecarboxylic acid (1.1 - 1.5 eq) to the solution.
-
Base Addition: Add the base (2.0 - 3.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the solvent and base used.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate (salt) is present, it may be removed by filtration.
-
Pour the reaction mixture into a separatory funnel containing water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers.
-
-
Washing: Wash the combined organic layers sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable gradient of hexanes and ethyl acetate as the eluent, to yield the pure desired product.
Data Presentation
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |
| This compound | C₁₀H₉ClN₂O₂ | 224.64 | 1.0 | - |
| 4-Piperidinecarboxylic acid | C₆H₁₁NO₂ | 129.16 | 1.1 - 1.5 | - |
| Product: Ethyl 5-cyano-2-methyl-6-(4-carboxypiperidin-1-yl)nicotinate | C₁₆H₁₉N₃O₄ | 317.34 | - | ~81[1] |
Note: The yield is based on a reported synthesis and may vary depending on the specific reaction conditions and scale.
Mandatory Visualization
Caption: Experimental workflow for the nucleophilic aromatic substitution of this compound.
References
Application Notes and Protocols: Ethyl 6-chloro-5-cyano-2-methylnicotinate as a Key Intermediate for the Synthesis of Potent FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases (RTKs) that are pivotal in regulating a multitude of cellular processes, including proliferation, differentiation, migration, and angiogenesis. The dysregulation of the FGFR signaling pathway, often through gene amplification, activating mutations, or chromosomal translocations, is a significant driver in the pathogenesis of various cancers. This has established FGFRs as a critical target for the development of novel oncology therapeutics. The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold has emerged as a privileged structure in the design of potent and selective FGFR inhibitors. Ethyl 6-chloro-5-cyano-2-methylnicotinate is a key and versatile intermediate for the construction of this important heterocyclic system. Its strategically positioned functional groups—the chloro, cyano, and ethyl ester moieties—allow for a streamlined and efficient synthesis of the desired pyrido[2,3-d]pyrimidinone core.
These application notes provide detailed protocols for the synthesis of a representative pyrido[2,3-d]pyrimidinone-based FGFR inhibitor from this compound, along with methodologies for evaluating its biological activity.
FGFR Signaling Pathway and Mechanism of Inhibition
Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize, leading to the autophosphorylation of their intracellular kinase domains. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[1] These pathways are crucial for cell growth, survival, and proliferation. FGFR inhibitors derived from this compound are designed to be ATP-competitive, binding to the ATP-binding pocket of the FGFR kinase domain. This binding event prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling and mitigating the pro-oncogenic effects of an overactive FGFR pathway.
Caption: Simplified FGFR signaling pathway and the point of inhibition by ATP-competitive inhibitors.
Experimental Protocols
The following protocols describe a representative synthesis of a 2-amino-6-aryl-pyrido[2,3-d]pyrimidin-7(8H)-one, a common scaffold for FGFR inhibitors, starting from this compound.
Caption: Proposed synthetic workflow for an FGFR inhibitor from the starting material.
Step 1: Synthesis of 2,4-Diamino-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile
Principle: This step involves the condensation and cyclization of this compound with guanidine to form the core pyrido[2,3-d]pyrimidinone structure.
Reagents and Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Standard glassware for reflux under an inert atmosphere
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide (2.5 equivalents) in anhydrous ethanol.
-
To this solution, add guanidine hydrochloride (2.0 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1N HCl) to a pH of ~7.
-
The resulting precipitate is collected by filtration, washed with cold ethanol and diethyl ether, and dried under vacuum to yield the desired product.
Step 2: Synthesis of 2,4-Diamino-6-bromo-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
Principle: This step involves the bromination and concomitant hydrolysis of the nitrile group to install a bromine atom at the 6-position, which will serve as a handle for subsequent cross-coupling reactions.
Reagents and Materials:
-
2,4-Diamino-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile
-
48% Hydrobromic acid
-
Bromine
-
Standard glassware for heating
Procedure:
-
Suspend the product from Step 1 (1.0 equivalent) in 48% hydrobromic acid.
-
Add bromine (1.5 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 120°C and maintain for 4-6 hours.
-
Cool the mixture to room temperature and pour it into ice water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the brominated intermediate.
Step 3: Synthesis of 2,4-Diamino-6-(aryl)-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (Final Product Core)
Principle: A Suzuki cross-coupling reaction is employed to introduce a substituted aryl group at the 6-position of the pyrido[2,3-d]pyrimidinone core. The nature of the aryl boronic acid will determine the final structure of the FGFR inhibitor.
Reagents and Materials:
-
2,4-Diamino-6-bromo-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
-
Substituted arylboronic acid (e.g., 2,6-dichloro-3,5-dimethoxyphenylboronic acid) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Standard glassware for reactions under an inert atmosphere
Procedure:
-
To a degassed mixture of the brominated intermediate from Step 2 (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (2.0 equivalents) in the solvent system, add the palladium catalyst.
-
Heat the reaction mixture to 80-100°C under an inert atmosphere (e.g., argon or nitrogen) for 8-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final FGFR inhibitor core structure.
In Vitro FGFR Kinase Inhibition Assay
Principle: The inhibitory activity of the synthesized compounds against FGFR is determined using an in vitro kinase assay that measures the phosphorylation of a substrate peptide.
Materials:
-
Recombinant human FGFR enzyme (e.g., FGFR1, FGFR2, FGFR3)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Protocol:
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
In a 384-well plate, add the test compound dilutions or DMSO for control wells.
-
Add the FGFR enzyme solution to each well.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
-
Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol (e.g., by measuring luminescence to quantify ADP production).
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation
The inhibitory activities of representative pyrido[2,3-d]pyrimidine-based FGFR inhibitors are summarized in the table below. These compounds share the core scaffold that can be synthesized from this compound.
| Compound ID | Target | IC₅₀ (nM) | Reference Cell Line/Assay |
| PD-089828 | FGFR | 130 | Enzyme Assay |
| PDGFr | 1110 | Enzyme Assay | |
| EGFr | 450 | Enzyme Assay | |
| c-src | 220 | Enzyme Assay | |
| Compound 4e | FGFR | 60 | Enzyme Assay |
| PDGFr | >50000 | Enzyme Assay | |
| EGFr | >50000 | Enzyme Assay | |
| c-src | >50000 | Enzyme Assay | |
| PRN1371 | FGFR1 | 0.7 | Biochemical Enzyme Inhibition |
| FGFR2 | 1.3 | Biochemical Enzyme Inhibition | |
| FGFR3 | 4.1 | Biochemical Enzyme Inhibition | |
| FGFR4 | 19.3 | Biochemical Enzyme Inhibition | |
| VEGFR2 | 705 | Biochemical Enzyme Inhibition |
Data is compiled from representative literature and illustrates the potency and selectivity profile of this class of inhibitors.[1][2]
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of potent pyrido[2,3-d]pyrimidinone-based FGFR inhibitors. The provided synthetic protocols and biological evaluation methods offer a comprehensive framework for researchers and drug development professionals to explore this promising class of therapeutic agents for the treatment of cancers driven by aberrant FGFR signaling. The modular nature of the synthesis allows for the generation of diverse libraries of compounds for structure-activity relationship studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6-chloro-5-cyano-2-methylnicotinate
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl 6-chloro-5-cyano-2-methylnicotinate synthesis.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Overall Yield of this compound
-
Question: My overall process yield for this compound is significantly low, around 15-20%. What are the likely causes and how can I improve it?
-
Answer: A low overall yield is often traced back to the formation of impurities during the synthesis of the key intermediate, Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. Elucidation of the mechanism of impurity formation has led to significant process improvements, increasing the overall yield from 15% to as high as 73% without requiring additional purification steps.[1][2] Key areas to investigate are the initial condensation reaction conditions and the subsequent chlorination step. The formation of dimeric and other side products can drastically reduce the amount of the desired pyridone intermediate, which is the precursor to the final product.
Issue 2: Identification of Major Impurities
-
Question: I am observing significant impurities in my reaction mixture when synthesizing the precursor, Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. What are these impurities and how are they formed?
-
Answer: Two major impurities are commonly formed during the synthesis of the pyridone intermediate. Understanding their formation is crucial for yield improvement.[1] A detailed mechanistic study is the most effective way to identify the structures of these byproducts. Once identified, reaction conditions can be modified to suppress their formation.
Issue 3: Poor Conversion During the Chlorination Step
-
Question: I am experiencing incomplete conversion of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate to this compound. What factors could be affecting this step?
-
Answer: Incomplete chlorination can be due to several factors:
-
Reagent Purity and Stoichiometry: Ensure the purity of the chlorinating agent (e.g., phosphorus oxychloride) and use the correct molar ratio.
-
Reaction Temperature and Time: The reaction may require specific temperature control and a sufficient reaction time for complete conversion. Monitor the reaction progress using techniques like TLC or HPLC.
-
Presence of Water: The chlorinating agent is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.
-
Frequently Asked Questions (FAQs)
-
Question 1: What is the typical starting material for the synthesis of this compound?
-
Answer 1: The synthesis typically starts with the preparation of a key intermediate, Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.[1][2]
-
Question 2: What is a realistic target yield for the improved synthesis process?
-
Answer 2: By understanding and controlling impurity formation, an overall process yield of 73% has been achieved on a multikilogram scale.[1][2]
-
Question 3: Are there any specific safety precautions to consider during this synthesis?
-
Answer 3: The synthesis involves the use of hazardous reagents such as phosphorus oxychloride. It is essential to conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Question 4: How can I monitor the progress of the reaction?
-
Answer 4: The progress of the reaction can be effectively monitored using chromatographic techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product.
Quantitative Data Summary
The following table summarizes the improvement in yield by optimizing the synthetic process.
| Process Stage | Initial Process Yield | Improved Process Yield | Key Improvement Strategy |
| Overall Yield of this compound | 15% | 73% | Elucidation and control of impurity formation in the precursor step.[1][2] |
Experimental Protocols
Improved Synthesis of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (Precursor)
A detailed protocol for the improved synthesis is proprietary and described in the cited literature. The general approach involves carefully controlling the reaction conditions to minimize the formation of dimeric and other impurities.
Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.
-
Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride dropwise to the flask with stirring. The reaction is exothermic, so the addition rate should be controlled to maintain the desired temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess phosphorus oxychloride by slowly pouring the reaction mixture onto crushed ice.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Purification of Ethyl 6-chloro-5-cyano-2-methylnicotinate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of Ethyl 6-chloro-5-cyano-2-methylnicotinate from common reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Based on the common synthetic routes, the primary impurities include unreacted starting materials and byproducts from side reactions. The synthesis often involves the chlorination of an upstream intermediate, ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.[1] Key impurities to consider are:
-
Unreacted Starting Material: Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate may be present if the chlorination reaction is incomplete.
-
Over-chlorinated Byproducts: Although less common, byproducts with additional chlorination on the pyridine ring could potentially form under harsh reaction conditions.
-
Hydrolysis Product: The ethyl ester group is susceptible to hydrolysis back to the carboxylic acid, particularly during aqueous workup or if moisture is present. This would result in 6-chloro-5-cyano-2-methylnicotinic acid.
-
Residual Solvents and Reagents: Acetonitrile, phosphoryl chloride (POCl₃), and other solvents or reagents used in the synthesis may be present in the crude product.[1]
Q2: My purified product shows significant peak tailing during HPLC analysis. What is the cause and how can I resolve this?
A2: Peak tailing in HPLC for pyridine derivatives is a frequent issue, often caused by the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the surface of silica-based stationary phases.[2] This leads to undesirable secondary interactions and poor peak shape.
To resolve this, consider the following:
-
Mobile Phase Modification:
-
pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with an appropriate buffer can protonate the silanol groups, minimizing their interaction with your compound.[2]
-
Use of Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 5-10 mM) can shield the active silanol sites from your analyte.[2]
-
-
Column Selection:
Q3: I am experiencing low recovery of my compound after column chromatography. What are the potential reasons?
A3: Low recovery after column chromatography can stem from several factors:
-
Compound Instability: Your compound might be degrading on the acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear. If unstable, consider using a less acidic stationary phase like alumina or a polymer-based resin.[2]
-
Irreversible Adsorption: The polar nature of the cyano and ester groups, combined with the basicity of the pyridine nitrogen, can lead to strong, sometimes irreversible, adsorption onto the silica gel.
-
Improper Solvent System: The elution solvent may not be polar enough to effectively displace your compound from the stationary phase. A gradual or step-gradient elution with an increasing proportion of a more polar solvent is recommended.
Troubleshooting Guides
Issue 1: Incomplete Separation of Product and a Major Impurity by Column Chromatography
Question: I am unable to achieve baseline separation between my product and a closely eluting impurity. How can I improve the resolution?
Answer:
-
Optimize the Mobile Phase:
-
Solvent System: If using a standard hexane/ethyl acetate system, try incorporating a different solvent to alter the selectivity. For example, adding a small amount of dichloromethane or acetone can change the interactions with the stationary phase.
-
Gradient Elution: Switch from an isocratic elution to a shallow gradient. A slow, gradual increase in the polar solvent concentration can often resolve closely eluting compounds.
-
-
Modify the Stationary Phase:
-
Silica Gel Type: Ensure you are using a high-quality silica gel with a consistent particle size.
-
Alternative Sorbents: If silica gel fails, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity for pyridine derivatives. Reversed-phase chromatography (C18) with a suitable aqueous/organic mobile phase is another option.
-
-
Check for Column Overloading: Injecting too much crude material can lead to broad peaks and poor separation. Try loading a smaller amount of your sample.[2]
Issue 2: Product Crystallizes in the Column or on the Rotovap During Solvent Removal
Question: My purified product is precipitating during the purification process. How can I prevent this?
Answer:
-
During Chromatography: This indicates that the solvent system is not strong enough to keep the compound fully dissolved at the concentration within the band. You may need to use a slightly more polar solvent system for elution, even if it means a slightly lower resolution that can be compensated for by collecting smaller fractions.
-
During Solvent Removal: Premature crystallization on the rotary evaporator is often due to rapid cooling or high concentration.
-
Use a warmer water bath to keep the compound in solution until the very end of the evaporation.
-
Avoid evaporating to complete dryness. Leave a small amount of solvent and then transfer the concentrated solution for controlled crystallization.
-
Issue 3: The Purified Product is an Oil Instead of a Solid
Question: After purification, my product is an oil and will not crystallize. What should I do?
Answer:
-
Confirm Purity: An oily product can be a sign of persistent impurities. Re-analyze the purity by HPLC or TLC. If impurities are present, a second purification step may be necessary.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure product, add it to the oil to act as a seed.
-
Solvent Addition: Add a small amount of a non-polar solvent in which the compound is insoluble (e.g., hexanes or pentane) and triturate (repeatedly stir and scrape) the oil. This can sometimes induce crystallization.
-
-
Recrystallization: If the oil is relatively pure, attempt a recrystallization from a suitable solvent pair. Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
Data Presentation
Table 1: Summary of Purification Parameters for this compound
| Purification Method | Stationary Phase/Solvent | Typical Yield | Typical Purity | Key Considerations |
| Column Chromatography | Silica Gel / Hexane:Ethyl Acetate gradient | 70-85% | >98% | A shallow gradient is often required to separate closely related impurities. Peak tailing can be an issue. |
| Recrystallization | Ethanol/Water or Ethyl Acetate/Hexane | 60-75% (after initial purification) | >99% | The crude product may require initial purification by chromatography. Solvent choice is critical to avoid oiling out. |
| Solvent Wash/Trituration | Diethyl ether or Isopropanol | Variable | Moderate | Effective for removing highly soluble or insoluble impurities from the crude solid. May not be sufficient as a standalone method. |
Note: Yields and purity are estimates and can vary significantly based on the crude sample's purity and the specific experimental conditions.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Carefully pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free bed. Do not let the silica bed run dry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase based on the separation profile determined by TLC analysis. A typical gradient might be from 10% to 30% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions of the eluent in separate test tubes.
-
Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the impure solid in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate). A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add the chosen "good" solvent dropwise while heating and swirling until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add a "poor" solvent (e.g., water or hexane) in which the compound is insoluble, until the solution becomes slightly cloudy. Reheat gently until the solution is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
avoiding formation of impurities in Ethyl 6-chloro-5-cyano-2-methylnicotinate synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the formation of impurities during the synthesis of Ethyl 6-chloro-5-cyano-2-methylnicotinate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, focusing on the formation of key impurities. A crucial publication outlines a robust synthesis method and highlights the formation of two major impurities, which this guide will primarily focus on.[1]
Problem 1: Formation of Di-addition Impurity (Impurity A)
Question: During the synthesis of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, a precursor to the target molecule, I am observing a significant amount of a di-addition byproduct. How can I minimize its formation?
Answer: The formation of a di-addition impurity (where a second molecule of the ethyl cyanoacetate adds to the intermediate) is a known issue.[1] This typically occurs when there is a localized excess of the nucleophile.
Recommended Solutions:
-
Controlled Addition: Instead of adding the ethyl cyanoacetate all at once, a slow, controlled addition to the reaction mixture is recommended. This maintains a low concentration of the nucleophile and favors the desired mono-addition reaction.
-
Reaction Temperature: Ensure the reaction temperature is maintained within the optimal range as specified in the protocol. Deviations can affect reaction kinetics and lead to increased side product formation.
Problem 2: Formation of an Isomeric Impurity (Impurity B)
Question: My final product, this compound, is contaminated with an isomeric impurity. What is the likely cause and how can I prevent it?
Answer: An isomeric impurity can arise from the cyclization step. The mechanism of formation of two major impurities was elucidated in a study focused on developing a large-scale synthesis.[1]
Recommended Solutions:
-
Choice of Base: The choice of base for the cyclization step is critical. A non-nucleophilic, sterically hindered base is often preferred to promote the desired intramolecular cyclization over competing side reactions.
-
Solvent: The polarity and properties of the solvent can influence the reaction pathway. Ensure the use of a suitable solvent as specified in established protocols.
Problem 3: Hydrolysis of Nitrile or Ester Groups
Question: I am observing the formation of byproducts corresponding to the hydrolysis of the nitrile (to a carboxylic acid or amide) or the ethyl ester group. How can I avoid this?
Answer: Hydrolysis of nitriles and esters can occur under both acidic and basic conditions, particularly in the presence of water.[1][2][3][4]
Recommended Solutions:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
pH Control: During workup and purification, carefully control the pH to avoid strongly acidic or basic conditions that can promote hydrolysis.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can increase the likelihood of hydrolysis. Monitor the reaction progress and work it up as soon as it is complete.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common and efficient route involves the synthesis of the precursor, Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, followed by chlorination. The precursor is typically synthesized through a multi-component reaction. A study by AstraZeneca describes a scalable process that significantly improved yield and purity by understanding and controlling the formation of two major impurities.[1]
Q2: What are the key analytical techniques for monitoring the reaction and identifying impurities?
A2: High-Performance Liquid Chromatography (HPLC) is a primary tool for monitoring the reaction progress and quantifying the purity of the final product. For structural elucidation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.
Q3: Can starting material quality affect impurity formation?
A3: Absolutely. The purity of starting materials is crucial. Impurities in the starting materials can lead to the formation of unexpected side products. It is essential to use high-purity reagents and to characterize them before use.
Q4: Are there alternative synthetic strategies to avoid certain impurities?
A4: Yes, exploring different synthetic strategies can be a valid approach. For instance, different cyclization methods, such as the Thorpe-Ziegler reaction for cyanopyridines or the Gewald reaction for related heterocyclic systems, could be considered, though they would require significant process development.[3][4][5][6][7][8][9] The choice of chlorinating agent for the final step can also influence the impurity profile.
Experimental Protocols
Synthesis of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (Precursor)
This protocol is a generalized representation based on common synthetic strategies for similar compounds and the information available.
-
Reaction Setup: A reaction vessel equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (N2 or Ar) is charged with a suitable solvent (e.g., ethanol) and a base (e.g., sodium ethoxide).
-
Reagent Addition: A solution of ethyl acetoacetate is added to the vessel. Subsequently, a solution of malononitrile is added dropwise over a period of 1-2 hours while maintaining the reaction temperature at 20-25°C.
-
Reaction Monitoring: The reaction progress is monitored by HPLC or TLC until the starting materials are consumed.
-
Work-up: The reaction mixture is quenched by the addition of water and acidified to a pH of ~4-5 with a suitable acid (e.g., acetic acid). The precipitated solid is collected by filtration, washed with water, and dried under vacuum.
Synthesis of this compound
-
Chlorination: The dried Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is suspended in a suitable solvent (e.g., toluene). A chlorinating agent (e.g., phosphorus oxychloride, POCl₃) is added portion-wise at a controlled temperature.
-
Reaction Conditions: The reaction mixture is heated to reflux (typically around 110°C) and maintained for several hours.
-
Reaction Monitoring: The conversion is monitored by HPLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and slowly quenched with ice water. The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final product.
Quantitative Data
| Parameter | Condition A (Initial Process)[1] | Condition B (Optimized Process)[1] |
| Overall Yield | 15% | 73% |
| Purity of Intermediate | Lower, required extra purification | High, no extra purification needed |
| Di-addition Impurity | Significant | Minimized |
| Isomeric Impurity | Present | Minimized |
Visualizations
Caption: Synthetic workflow for this compound and potential impurity formation points.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Time for Ethyl 6-chloro-5-cyano-2-methylnicotinate Chlorination
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chlorination of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate to yield Ethyl 6-chloro-5-cyano-2-methylnicotinate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My chlorination reaction is very slow or appears to be incomplete. What are the potential causes and how can I increase the reaction rate?
A1: A slow or incomplete reaction can be attributed to several factors. Here is a step-by-step troubleshooting guide:
-
Insufficient Temperature: The chlorination of pyridones with phosphorus oxychloride (POCl₃) typically requires elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider gradually increasing the reaction temperature towards the reflux temperature of the solvent.
-
Sub-optimal Reagent Stoichiometry: An insufficient amount of the chlorinating agent (POCl₃) will lead to an incomplete reaction. Ensure that at least one molar equivalent of POCl₃ is used. In practice, using a slight excess of POCl₃ can often drive the reaction to completion more quickly.
-
Presence of Moisture: Phosphorus oxychloride reacts vigorously with water, which will consume the reagent and hinder the desired chlorination.[1][2] Ensure all glassware is thoroughly dried and that anhydrous solvents are used.
-
Poor Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized concentration gradients and slow reaction rates. Ensure vigorous and consistent stirring throughout the reaction.
Q2: After aqueous workup, I observe the reappearance of my starting material on the TLC plate, even though it was absent before quenching. Why is this happening and what can I do to prevent it?
A2: The reappearance of the starting material is a strong indication that your product, this compound, is hydrolyzing back to the pyridone starting material during the workup. This is a common issue, especially if the workup is performed under basic or neutral conditions at elevated temperatures.
Solutions:
-
Remove Excess POCl₃: Before the aqueous workup, it is highly recommended to remove the excess POCl₃ under reduced pressure. This minimizes the exothermic reaction upon quenching with water and reduces the chance of product hydrolysis.
-
Controlled Quenching: Perform the quench at a low temperature (e.g., 0-5 °C) by slowly adding the reaction mixture to ice-water. This helps to dissipate the heat generated from the hydrolysis of any remaining POCl₃.
-
Use of a Weak Base for Neutralization: If neutralization is required after quenching, consider using a mild base such as sodium bicarbonate. Strong bases can promote the hydrolysis of the chlorinated product.
-
Solvent Extraction: Dilute the reaction mixture with an organic solvent like dichloromethane (CH₂Cl₂) before the aqueous workup. This can help to protect the product from hydrolysis in the aqueous phase.
Q3: What are the common side reactions or byproducts I should be aware of during this chlorination?
A3: While the primary reaction is the conversion of the hydroxypyridine to the chloropyridine, other side reactions can occur:
-
Phosphorylation of the Starting Material: The reaction proceeds through an initial phosphorylation of the hydroxyl group.[3] If the subsequent chlorination step is slow, you may isolate phosphorylated intermediates.
-
Formation of Dimeric Impurities: In some cases, phosphorylated intermediates can react with the unreacted starting material to form dimeric byproducts.
-
Degradation at High Temperatures: Prolonged heating at very high temperatures can lead to the degradation of both the starting material and the product, resulting in a complex mixture and lower yields.
Q4: How does the choice of solvent affect the reaction time and outcome?
A4: The choice of solvent can significantly impact the reaction.
-
Aprotic Solvents: Solvents such as acetonitrile, chloroform, or N,N-dimethylformamide (DMF) are commonly used. They are generally inert to the reaction conditions and can help to solubilize the starting material.
-
Solvent-Free Conditions: In some instances, the reaction can be run neat using an excess of POCl₃ as both the reagent and the solvent. This can lead to faster reaction times but may require higher temperatures and more careful workup procedures.
Data Presentation: Reaction Parameter Optimization
The following table summarizes the expected impact of key reaction parameters on reaction time and product yield. This data is compiled from general principles of similar chlorination reactions.
| Parameter | Condition | Expected Effect on Reaction Time | Potential Issues & Remarks |
| Temperature | Low (e.g., 25-50 °C) | Very Slow / Incomplete | Reaction may stall at the phosphorylation stage. |
| Moderate (e.g., 80-100 °C) | Moderate | Optimal for controlled reaction progress. | |
| High (Reflux) | Fast | Increased risk of side reactions and degradation. | |
| POCl₃ Stoichiometry | 1.0 equivalent | Slower | May result in incomplete conversion. |
| 1.5 - 2.0 equivalents | Faster | Generally recommended for driving the reaction to completion. | |
| > 3.0 equivalents | Fast | Can make workup more challenging due to excess reagent. | |
| Base (e.g., Pyridine) | Absent | Slower | Accumulation of HCl can inhibit the reaction. |
| 1.0 equivalent | Faster | Neutralizes generated HCl, promoting the reaction. | |
| Moisture | Present | Significantly Slower / Fails | POCl₃ is rapidly quenched by water.[1][2] |
Experimental Protocol: Chlorination of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
This protocol is a generalized procedure based on established methods for similar transformations.
Materials:
-
Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Acetonitrile
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask, followed by the slow addition of phosphorus oxychloride (1.5 - 2.0 eq) at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup - POCl₃ Removal: Once the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature. Remove the excess POCl₃ and acetonitrile under reduced pressure.
-
Quenching: Cool the residue in an ice bath and slowly and carefully add ice-water to quench any remaining POCl₃.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography as required.
Visualizations
Caption: Experimental workflow for the chlorination reaction.
Caption: Troubleshooting logic for incomplete chlorination.
References
Ethyl 6-chloro-5-cyano-2-methylnicotinate stability and storage conditions
Technical Support Center: Ethyl 6-chloro-5-cyano-2-methylnicotinate
This technical support center provides guidance on the stability, storage, and handling of this compound (CAS: 64119-42-2) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at 4°C. It is a solid at room temperature. For long-term storage, it is advisable to keep the container tightly closed in a dry and well-ventilated place. While not specified for this exact compound, for related chlorinated pyridine derivatives, storage under an inert atmosphere is recommended to maintain product quality.
Q2: What is the known stability profile of this compound?
Q3: What are the potential degradation products of this compound?
Based on the structure, the primary degradation products are likely to be:
-
6-chloro-5-cyano-2-methylnicotinic acid: Formed via hydrolysis of the ethyl ester.
-
Other related pyridine derivatives: Resulting from reactions involving the chloro or cyano groups.
It is important to note that specific degradation product identification for this compound under various stress conditions has not been detailed in the available literature.
Q4: Is this compound sensitive to light?
Many pyridine-based compounds exhibit sensitivity to light.[3] Therefore, it is recommended to store this compound protected from light to prevent potential photodegradation. Confirmatory photostability studies according to ICH Q1B guidelines would be necessary to fully assess its light sensitivity.
Q5: What materials or chemicals are incompatible with this compound?
Based on safety data for similar compounds, strong oxidizing agents, strong acids, and strong bases are expected to be incompatible with this compound. These substances can accelerate its degradation.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no reaction yield | Poor solubility of the compound. | - Ensure the solvent system is appropriate for dissolving this compound. - Gentle heating may improve solubility, but monitor for thermal degradation. |
| Degradation of the starting material. | - Confirm the purity of the compound before use. - Avoid exposing the compound to incompatible materials (strong acids/bases, oxidizers). - Use freshly opened or properly stored material. | |
| Inconsistent experimental results | Variability in material quality. | - Use a consistent source and batch of the compound. - Check the certificate of analysis for purity. |
| Degradation during the experiment. | - Protect the reaction mixture from light if photodegradation is suspected. - Maintain a controlled temperature. - Ensure the reaction is performed under anhydrous conditions if the compound is sensitive to moisture. | |
| Appearance of unexpected peaks in analysis (e.g., HPLC, NMR) | Formation of degradation products. | - The primary suspected degradation is hydrolysis of the ester. Check for the presence of the corresponding carboxylic acid. - If the reaction is performed in an aqueous or protic solvent, consider the possibility of hydrolysis. |
| Contamination of the sample. | - Ensure all glassware is clean and dry. - Use high-purity solvents and reagents. |
Data Presentation
Table 1: Summary of Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Storage Temperature | 4°C | To minimize thermal degradation and maintain long-term stability. |
| Storage Atmosphere | Dry, well-ventilated, consider inert atmosphere | To prevent hydrolysis and oxidation. |
| Light Exposure | Protect from light | To avoid potential photodegradation common in pyridine derivatives.[3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | To prevent chemical reactions that would degrade the compound. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve a known concentration of the compound in a solution of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve a known concentration of the compound in a solution of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the samples before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve a known concentration of the compound in a solution of 3% H₂O₂.
-
Incubate at room temperature, protected from light.
-
Withdraw samples at specified time points.
-
-
Thermal Degradation:
-
Store the solid compound in a temperature-controlled oven (e.g., 60°C).
-
Dissolve samples in a suitable solvent at specified time points for analysis.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the samples after the exposure period.
-
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Quantify the amount of undegraded compound and any major degradation products.
Visualizations
Caption: Key stability and storage considerations.
Caption: Troubleshooting experimental issues.
References
troubleshooting slurry agitation in large-scale Ethyl 6-chloro-5-cyano-2-methylnicotinate production.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of Ethyl 6-chloro-5-cyano-2-methylnicotinate. Our aim is to address common challenges related to slurry agitation, ensuring process efficiency and product quality.
Troubleshooting Guide: Slurry Agitation Issues
This section provides solutions to specific problems that may be encountered during the agitation of this compound slurries.
Q1: What are the primary causes of poor slurry suspension during the crystallization of this compound?
Poor slurry suspension, often leading to product agglomeration and inconsistent particle size distribution, can stem from several factors:
-
Inadequate Agitator Speed: Both excessively high and low agitation speeds can be detrimental. High speeds can lead to particle attrition and the formation of fines, which can alter the slurry's rheology, while low speeds may not provide enough energy to keep solids suspended.
-
Improper Impeller Selection and Placement: The choice of impeller and its position within the vessel are critical. An incorrect impeller design may not generate the appropriate flow pattern (axial vs. radial) for the specific slurry characteristics. The impeller should be positioned to effectively suspend solids from the bottom of the vessel.[1]
-
Vortex Formation: In unbaffled tanks, a vortex can form, leading to gas entrainment and reduced mixing efficiency at the liquid surface.[1]
-
Changes in Slurry Viscosity: As crystallization progresses, the solids concentration increases, which can significantly raise the slurry's viscosity.[2] An agitation system not designed to handle this change may become ineffective.
-
Particle Size and Morphology: The size and shape of the crystals will influence how easily they are suspended. Smaller, more uniform particles are generally easier to suspend than large, irregular ones.[3][4]
Q2: We are observing significant product buildup on the vessel walls and baffles. How can this be mitigated?
Product buildup, or "sheeting," is a common issue that can impact heat transfer and lead to batch inconsistencies. Here are some troubleshooting steps:
-
Optimize Agitator-to-Wall Clearance: A small clearance can create dead zones where solids can settle and adhere. Conversely, too large a clearance may result in insufficient shear at the vessel wall.
-
Implement a "Tick-Tock" Agitation Cycle: For intermittent agitation, a programmed cycle (e.g., 30 minutes of mixing every 2-3 hours) can prevent heat buildup and reduce the tendency for particles to adhere to surfaces.[1]
-
Ensure Proper Baffling: Baffles are crucial for converting rotational flow into a more effective top-to-bottom mixing pattern, which helps to scour the vessel walls.[1]
-
Control Cooling Rate During Crystallization: A rapid cooling rate can lead to shock crystallization and the formation of fine, adhesive particles. A controlled, gradual cooling profile is recommended.
Q3: Our final product has a wide particle size distribution (PSD). How can agitation parameters be adjusted to achieve a more uniform PSD?
A narrow PSD is often critical for downstream processing and product performance. Agitation plays a key role in controlling crystal size.
-
Maintain Gentle Agitation During Nucleation and Growth: Vigorous agitation can lead to secondary nucleation, producing a large number of fine particles. During the crystal growth phase, a more gentle agitation is preferred to keep the crystals suspended without causing excessive breakage.[1]
-
Utilize an Axial Flow Impeller: An axial flow impeller creates a downward flow pattern that effectively suspends solids and circulates the entire batch with lower shear compared to radial flow impellers, minimizing particle attrition.[1][5]
-
Monitor and Control Slurry Viscosity: As the solid content increases, so does the viscosity. This can dampen the turbulence and lead to poor mixing. Adjusting the agitation speed to maintain consistent mixing energy throughout the process can help.[2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended type of agitator for a large-scale this compound crystallization process?
For most slurry applications, a top-entry agitator with one or more axial flow impellers is recommended.[1] This configuration promotes a strong top-to-bottom flow pattern, which is effective for suspending solids and ensuring homogeneity without introducing excessive shear. The impeller diameter should typically be 30-45% of the tank diameter.[1]
Q2: How does the vessel geometry affect slurry agitation?
Vessel geometry is a critical factor. A vessel with a height-to-diameter ratio greater than or equal to one is generally preferred.[1] While a dished bottom is ideal for agitation, a flat bottom is often acceptable and more cost-effective.[1] The inclusion of baffles is essential to prevent vortex formation and improve mixing efficiency.[1]
Q3: What are the best practices for starting and stopping the agitator in a slurry-filled vessel?
To prevent damage to the agitator and ensure proper mixing, follow these guidelines:[6]
-
Starting: Never start an agitator that is buried in settled solids. If solids have settled, fill the vessel with liquid to a level 8-10 inches above the impeller before starting at a slow speed.[6]
-
During Filling: It is generally acceptable to run the agitator at a low speed during filling, gradually increasing the speed as the liquid level rises. A "down-pumping" impeller rotation is required to push the fluid downwards.[6]
-
During Emptying: Avoid running the agitator at full speed in an empty or nearly empty vessel. The speed should be reduced to about 35% of the maximum when the liquid level is 8-10 inches above the impeller.[6]
Data Presentation
Table 1: Recommended Agitator Specifications for this compound Slurry
| Parameter | Recommendation | Rationale |
| Impeller Type | Axial Flow (e.g., Pitched Blade Turbine) | Promotes top-to-bottom flow, effective for solid suspension with moderate shear. |
| Impeller Diameter | 30-45% of Tank Diameter | Provides a good balance between flow generation and power consumption.[1] |
| Impeller Position | Bottom impeller <30% of tank depth from the bottom | Ensures solids are lifted from the vessel floor.[1] |
| Number of Impellers | 1 or 2 sets | Depends on the vessel's aspect ratio; taller tanks may require multiple impellers.[1] |
| Baffles | 4 baffles, width ~1/12 of tank diameter | Prevents vortex formation and improves mixing efficiency.[1] |
Experimental Protocols
Protocol 1: Determination of Optimal Agitation Speed for Slurry Suspension
Objective: To identify the minimum agitation speed required to achieve a uniform suspension of this compound crystals ("just suspended" state, Njs).
Methodology:
-
Prepare a slurry of this compound in the process solvent at the target solid concentration in a baffled, flat-bottom glass vessel equipped with a variable-speed top-entry agitator and an axial flow impeller.
-
Allow the solids to settle completely at the bottom of the vessel.
-
Start the agitator at a low speed and gradually increase the speed in small increments.
-
Observe the suspension of particles from the bottom of the vessel.
-
The "just suspended" speed (Njs) is the speed at which no solid particles remain stationary at the bottom of the vessel for more than 1-2 seconds.
-
Record the Njs. It is recommended to operate the process at a speed slightly above Njs (e.g., 1.1-1.2 x Njs) to ensure robust suspension.
-
Repeat this procedure at different solid concentrations to understand the relationship between slurry viscosity and required agitation speed.
Visualizations
Caption: Troubleshooting logic for slurry agitation issues.
Caption: Recommended agitation setup for slurry processing.
References
- 1. magnesiaspecialties.com [magnesiaspecialties.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of particle size on the slurry-based processability and conductivity of t-Li7SiPS8 - EES Batteries (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. ddpsinc.com [ddpsinc.com]
Technical Support Center: Scaling Up Ethyl 6-Chloro-5-cyano-2-methylnicotinate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 6-chloro-5-cyano-2-methylnicotinate, a key intermediate in the development of P2Y12 antagonists.[1]
Frequently Asked Questions (FAQs)
Q1: What is the established synthetic route for this compound on a kilogram scale?
A1: A common and effective three-step synthesis involves the condensation of ethyl acetoacetate and N,N-dimethylformamide dimethylacetal (DMFDMA) to form an enaminone intermediate. This is followed by a condensation with malononitrile to produce ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, which is then chlorinated to yield the final product, this compound.[1]
Q2: What are the major challenges when scaling up this synthesis?
A2: Key challenges during scale-up include the instability of the enaminone intermediate, formation of a thick slurry during the second step making agitation difficult, and the formation of impurities that complicate workup and reduce yield.[1] Careful control of reaction conditions and reagent addition is crucial to mitigate these issues.
Q3: What are the typical impurities encountered, and how can they be minimized?
A3: Two major impurities have been identified as arising during the synthesis of the cyanopyridinone intermediate.[1] Their formation can be minimized by optimizing the reaction conditions, such as temperature and reagent stoichiometry. A detailed understanding of the reaction mechanism is key to controlling these side reactions.[1]
Q4: What are the safety precautions to consider during the chlorination step?
A4: The chlorination step typically uses phosphorus oxychloride (POCl₃), which is a corrosive and moisture-sensitive reagent. The reaction quench with water is highly exothermic and must be performed carefully at low temperatures (0–15 °C) to control the release of heat.[1] Appropriate personal protective equipment (PPE) and a well-ventilated fume hood are essential.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps & Optimization |
| Low Yield in Step 1 (Enaminone formation) | - Instability of the enaminone intermediate.[1] - Incomplete reaction. | - Reaction Monitoring: Use GC to monitor the disappearance of ethyl acetoacetate. The reaction should proceed until ≤2% of the starting material remains.[1] - Temperature Control: Maintain the internal temperature between 41–43 °C.[1] |
| Thick Slurry & Agitation Issues in Step 2 (Cyanopyridinone formation) | - High concentration of reactants leading to precipitation.[1] | - Solvent Volume: Ensure adequate solvent volume is used to maintain a stirrable slurry. - Controlled Addition: Add the solution of malononitrile slowly to maintain a manageable viscosity and control the exotherm.[1] |
| Incomplete Chlorination in Step 3 | - Insufficient reaction time or temperature.[2] - Degradation of POCl₃ due to moisture.[2] | - Reaction Monitoring: Use HPLC to monitor the disappearance of the cyanopyridinone starting material. The reaction is typically complete when less than 1% of the starting material remains.[1] - Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere (e.g., nitrogen).[2][3] - Reagent Stoichiometry: Use a sufficient excess of POCl₃ (e.g., 1.6 equivalents).[1] |
| Low Overall Yield | - Product loss during workup.[2] - Formation of multiple impurities.[1] | - Optimized Workup: The improved process avoids lengthy workups and extra purification steps, significantly boosting the overall yield from 15% to 73%.[1] - Impurity Control: Understanding the mechanism of impurity formation is key to developing a more robust process with higher purity and yield.[1] |
| Presence of Carboxylic Acid Impurity | - Hydrolysis of the ethyl ester group during workup.[2] | - pH Control: Neutralize any residual acid promptly during the workup by washing the organic layer with a mild base like sodium bicarbonate solution.[2] - Temperature Control: Keep the temperature low during aqueous workup steps. |
Experimental Protocols
Step 1: Synthesis of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate[1]
-
To a clean, dry reactor equipped with a mechanical stirrer and condenser, charge ethyl acetoacetate (1 equiv), ethanol (2 vol), and N,N-dimethylformamide dimethylacetal (DMFDMA) (1.03 equiv).
-
Warm the mixture to an internal temperature of 41–43 °C and maintain for 5 to 6 hours, or until gas chromatography (GC) analysis indicates ≤2% of ethyl acetoacetate remains.
-
Cool the reaction mixture to 20–25 °C.
-
Add triethylamine (0.1 equiv).
-
Slowly add a solution of malononitrile (1.1 equiv) in ethanol, ensuring the temperature is maintained between 25 and 36 °C.
Step 2: Synthesis of this compound[1]
-
In a round-bottom flask equipped with a mechanical stirrer and condenser, charge the cyanopyridinone from Step 1 (1 equiv), acetonitrile (3 vol), and phosphorus oxychloride (POCl₃) (1.6 equiv).
-
Heat the mixture to an external temperature of 80–85 °C and stir for 20 hours under a nitrogen atmosphere.
-
Monitor the reaction by HPLC (260 nm) until less than 1% of the starting cyanopyridinone remains.
-
Cool the reaction mixture to 0–5 °C.
-
Add methyl tert-butyl ether (MTBE) (6 vol).
-
Caution: Exothermic quench. Carefully add purified water (6 vol) over 1.5 hours, maintaining the temperature between 0 and 15 °C.
Data Presentation
| Process Parameter | Initial Kilogram-Scale Route | Improved & Optimized Route |
| Overall Yield | 15% | 73% |
| Purification | Required extra purification steps | No extra purification steps needed |
| Operability | Difficult due to thick slurry and intermediate instability | Significant process improvements in operability |
This data is based on the process improvements described in the literature, leading to the successful synthesis of over 80 kg of the target compound for clinical development.[1]
Visualizations
Caption: Synthesis workflow for this compound.
References
Technical Support Center: Synthesis of Ethyl 6-chloro-5-cyano-2-methylnicotinate and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-chloro-5-cyano-2-methylnicotinate and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.
Stage 1: Synthesis of the Precursor - Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
This precursor is commonly synthesized via a multi-component reaction involving ethyl acetoacetate, malononitrile, and an ammonia source.
Question 1: Low yield of the dihydropyridine precursor.
Possible Causes & Solutions:
-
Incomplete Reaction: The condensation reaction can be slow. Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.
-
Suboptimal Temperature: The temperature for the cyclization step is critical. Ensure the temperature is maintained in the recommended range (e.g., 25-36°C) during the addition of the malononitrile solution to facilitate product precipitation without promoting side reactions.[1]
-
Incorrect Stoichiometry: Precisely measure the equivalents of each reactant. An excess or deficit of one component can lead to the formation of side products and a lower yield of the desired product.
-
Inefficient Precipitation: If the product does not precipitate effectively, try cooling the reaction mixture in an ice bath after the reaction is complete to maximize recovery.
Question 2: Formation of colored impurities in the dihydropyridine precursor.
Possible Causes & Solutions:
-
Side Reactions of Malononitrile: Malononitrile is a reactive species and can undergo self-condensation or react with other components to form colored polymeric byproducts, especially at elevated temperatures. Add the malononitrile solution slowly and maintain the recommended temperature range.
-
Air Oxidation: Dihydropyridine derivatives can be susceptible to air oxidation, leading to the formation of colored aromatic pyridine byproducts. While the precursor itself is a dihydropyridinone and less prone to this, maintaining an inert atmosphere (e.g., nitrogen or argon) during the reaction can minimize the formation of oxidative impurities.
-
Michael Addition Side Products: The reaction proceeds through a series of condensations and a Michael addition. Suboptimal conditions can lead to the formation of various adducts that may be colored. Careful control of temperature and reagent addition is crucial.
Stage 2: Chlorination of the Dihydropyridine Precursor to this compound
This step typically involves the use of a chlorinating agent like phosphorus oxychloride (POCl₃).
Question 3: Low yield of the final chlorinated product.
Possible Causes & Solutions:
-
Incomplete Chlorination: Ensure a sufficient excess of the chlorinating agent (e.g., POCl₃) is used. The reaction often requires elevated temperatures (reflux) to proceed to completion. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Hydrolysis of the Product during Workup: The chlorinated product is an ester and can be susceptible to hydrolysis, especially under basic conditions during the workup. It is also possible for the chloro group to be hydrolyzed back to the hydroxyl group.[2] It is recommended to quench the reaction by pouring it onto ice and then neutralizing it carefully with a weak base like sodium bicarbonate.[3]
-
Formation of Byproducts: The use of POCl₃ can sometimes lead to the formation of phosphorylated byproducts or other chlorinated species. The purity of the starting dihydropyridine is critical to avoid the chlorination of impurities.
-
Evaporation of POCl₃: Before workup, it is often beneficial to remove the excess POCl₃ by distillation under reduced pressure. This minimizes the exothermicity of the quench and can improve the purity of the crude product.[2]
Question 4: The final product is difficult to purify and contains persistent impurities.
Possible Causes & Solutions:
-
Presence of Impurities from the Precursor Synthesis: As highlighted in the literature, the purity of the dihydropyridine precursor is paramount for a successful and clean chlorination reaction.[4] Two major impurities formed during the precursor synthesis can be carried over and potentially react with the chlorinating agent, leading to a complex mixture that is difficult to separate. It is highly recommended to purify the dihydropyridine precursor by recrystallization before proceeding to the chlorination step.
-
Inadequate Quenching and Workup: A carefully controlled workup procedure is essential. Rapid or uncontrolled addition of water to excess POCl₃ can lead to localized heating and degradation of the product. Pouring the reaction mixture into a vigorously stirred mixture of ice and a mild base is a standard and effective procedure.[3]
-
Co-eluting Impurities: If column chromatography is used for purification, some impurities may have similar polarities to the desired product. Experiment with different solvent systems to achieve better separation. A combination of hexane and ethyl acetate is a common starting point for such compounds.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of this compound?
A1: The synthesis is typically a two-step process. The first step involves the synthesis of a dihydropyridine precursor, Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. This is commonly prepared from ethyl acetoacetate, malononitrile, and an ammonia source (like ammonium acetate).[1] The second step is the chlorination of this precursor, usually with phosphorus oxychloride (POCl₃).
Q2: What are the critical parameters to control during the synthesis of the dihydropyridine precursor?
A2: The most critical parameters are temperature control during the addition of malononitrile, the stoichiometry of the reactants, and the reaction time. Maintaining the temperature in the optimal range is crucial for achieving good yield and purity by promoting crystallization of the product and minimizing side reactions.[1]
Q3: What are the main challenges in the chlorination step?
A3: The main challenges include ensuring the reaction goes to completion, preventing hydrolysis of the product during workup, and dealing with impurities carried over from the previous step.[2][4] The highly reactive nature of POCl₃ also necessitates careful handling and a controlled quenching procedure.
Q4: How can the purity of the final product be improved?
A4: The most effective way to improve the purity of the final product is to start with a highly pure dihydropyridine precursor. Recrystallization of the precursor is a critical step. For the final product, purification is typically achieved by column chromatography on silica gel.
Q5: Are there any safety precautions to consider?
A5: Yes. Malononitrile is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; it should also be handled with extreme care in a fume hood. The quenching of POCl₃ is highly exothermic and should be done slowly and with cooling.
Data Presentation
Table 1: Summary of Reaction Conditions for Precursor Synthesis
| Parameter | Recommended Condition | Rationale | Reference |
| Reactants | Ethyl acetoacetate, Malononitrile, Ammonium acetate | Common and commercially available starting materials. | [1] |
| Solvent | Ethanol | Good solvent for reactants and allows for product precipitation. | [1] |
| Temperature | 25-36 °C during malononitrile addition | Optimizes product precipitation and minimizes side reactions. | [1] |
| Base | Triethylamine (catalytic) | Facilitates the condensation reactions. | [1] |
Table 2: Troubleshooting Guide for Chlorination Step
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature; ensure sufficient excess of POCl₃. |
| Product hydrolysis | Careful workup with a weak base (e.g., NaHCO₃) at low temperature.[2][3] | |
| Impure Product | Impure starting material | Recrystallize the dihydropyridine precursor before chlorination.[4] |
| Harsh workup | Quench the reaction by pouring it slowly into a mixture of ice and NaHCO₃.[3] | |
| Inefficient purification | Optimize column chromatography solvent system. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate[1]
-
Reaction Setup: In a reaction vessel equipped with a stirrer, charge ethyl acetoacetate (1.0 eq) and ethanol.
-
Addition of Ammonia Source: Add ammonium acetate (1.1 eq) and stir until dissolved.
-
Addition of Malononitrile: Slowly add a solution of malononitrile (1.1 eq) in ethanol, ensuring the internal temperature is maintained between 25 and 36 °C.
-
Precipitation and Isolation: The product will precipitate out of the solution. After the addition is complete, continue stirring for a specified time, then filter the solid product.
-
Washing and Drying: Wash the collected solid with cold ethanol and dry it under vacuum to yield the dihydropyridine precursor.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the purified Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, excess, e.g., 3-5 eq).
-
Heating: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Removal of Excess POCl₃ (Optional but Recommended): After cooling to room temperature, remove the excess POCl₃ by distillation under reduced pressure.
-
Quenching: Slowly and carefully pour the reaction mixture (or the residue after distillation) onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to obtain the pure this compound.
Visualizations
Caption: Workflow for the two-stage synthesis of this compound.
References
alternative reagents for the chlorination of ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common alternative reagents for the chlorination of 2-pyridones like ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, besides phosphorus oxychloride (POCl₃)?
A1: Several alternative reagents can be employed for the chlorination of 2-pyridones. The choice of reagent can influence reaction conditions, yields, and impurity profiles. Common alternatives include:
-
Thionyl Chloride (SOCl₂): A versatile chlorinating agent.[1]
-
Oxalyl Chloride ((COCl)₂): Often used for milder reaction conditions.[2][3]
-
Phosphorus Pentachloride (PCl₅): Frequently used in combination with POCl₃ to enhance reactivity.[4]
-
Vilsmeier-Haack Reagent (POCl₃/DMF): This pre-formed reagent can also act as a chlorinating agent.[5]
Q2: Why is my chlorination reaction with POCl₃ sluggish or incomplete?
A2: Incomplete conversion can be due to several factors:
-
Reagent Quality: The purity of phosphorus oxychloride can affect its reactivity. Impure or old POCl₃ may be less effective.
-
Temperature: The reaction may require higher temperatures or prolonged heating to go to completion. Consider increasing the reaction temperature in increments.
-
Base: The presence of a base like pyridine or triethylamine can sometimes facilitate the reaction.[6][7]
-
Water Content: The starting material and solvent must be scrupulously dry, as water will react with and consume the chlorinating agent.
Q3: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
A3: Side products can arise from various pathways:
-
Over-chlorination: While less common at the 6-position, other sites on the pyridine ring might undergo chlorination under harsh conditions.
-
Decomposition: The starting material or product may be sensitive to high temperatures, leading to decomposition. Running the reaction at the lowest effective temperature is advisable.
-
Reaction with Solvent: Some solvents can react with chlorinating agents. For instance, acetone has been reported to have an incompatibility with POCl₃.[8] It is crucial to use inert solvents like toluene, chloroform, or dichloromethane.[8]
Q4: How can I effectively remove residual phosphorus-containing byproducts after the reaction?
A4: Phosphorus-based reagents can be challenging to remove completely. Here are some common purification strategies:
-
Aqueous Workup: Carefully quenching the reaction mixture with ice-water and then basifying with a solution like sodium carbonate can help hydrolyze and remove phosphorus species.
-
Distillation: If the product is volatile, distillation can be an effective purification method.[9][10]
-
Crystallization: Recrystallization of the crude product from a suitable solvent system is often the most effective way to obtain a highly pure product.
-
Chromatography: Silica gel column chromatography can be used to separate the product from polar phosphorus byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low to No Product Formation | 1. Inactive chlorinating agent.2. Reaction temperature is too low.3. Presence of moisture in reagents or glassware. | 1. Use a fresh bottle of the chlorinating agent.2. Gradually increase the reaction temperature and monitor by TLC.3. Ensure all glassware is oven-dried and reagents are anhydrous. |
| Formation of a Dark Tar-like Substance | 1. Reaction temperature is too high, causing decomposition.2. The starting material is unstable under the reaction conditions. | 1. Lower the reaction temperature and extend the reaction time.2. Consider a milder chlorinating agent like oxalyl chloride. |
| Product is Difficult to Purify from Phosphorus Byproducts | 1. Incomplete hydrolysis of phosphorus reagents during workup.2. Byproducts co-crystallize with the product. | 1. Ensure thorough quenching and washing during the aqueous workup.2. Optimize the recrystallization solvent system or employ column chromatography. |
| Inconsistent Yields | 1. Variability in the quality of the chlorinating agent.2. Inconsistent reaction scale-up. | 1. Standardize the source and age of the chlorinating agent.2. Maintain consistent reagent ratios and reaction conditions during scale-up. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the chlorination of related pyridine systems. Note that optimal conditions for ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate may vary.
| Chlorinating Agent | Co-reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| POCl₃ | Pyridine | Toluene | 110-120 | 2-6 | 85-95 |
| SOCl₂ | DMF (cat.) | Dichloromethane | Reflux | 4-8 | 70-85 |
| (COCl)₂ | DMF (cat.) | Dichloromethane | 0 - RT | 1-3 | 75-90 |
| PCl₅ / POCl₃ | None | None (neat) | 100-110 | 3-5 | ~90 |
Experimental Protocols
Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)
-
To a stirred solution of ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 eq) in dry toluene, add phosphorus oxychloride (3.0 eq).
-
Heat the reaction mixture to 110-120 °C and maintain for 2-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Chlorination using Thionyl Chloride (SOCl₂)
-
Suspend ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 eq) in dry dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (2.0 eq) to the suspension at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and carefully add it to a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue as needed.
Protocol 3: Chlorination using Oxalyl Chloride ((COCl)₂)
-
To a solution of ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 eq) in dry dichloromethane at 0 °C, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.5 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-3 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, carefully quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under vacuum.
-
Purify the product.
Visualizations
Caption: General workflow for the chlorination of the target compound.
Caption: Troubleshooting flowchart for low-yield chlorination reactions.
References
- 1. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 2. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 9. ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. - Google Patents [patents.google.com]
- 10. US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Synthetic Routes for Ethyl 6-chloro-5-cyano-2-methylnicotinate
Ethyl 6-chloro-5-cyano-2-methylnicotinate is a key intermediate in the synthesis of various pharmaceutical compounds, including P2Y12 antagonists. The efficiency and scalability of its synthesis are of critical importance for drug development and manufacturing. This guide provides a comparative analysis of two prominent synthetic routes, detailing experimental protocols, performance metrics, and process improvements.
Comparison of Synthesis Routes
Two primary routes for the synthesis of this compound have been documented, highlighting a significant evolution in process efficiency and yield. The initial kilogram-scale route involved a three-step process that was hampered by low yields and operational difficulties. A subsequent, improved process streamlined the synthesis, resulting in a substantial increase in overall yield and purity.
| Parameter | Initial Kilogram-Scale Route | Improved Route |
| Overall Yield | 15% | 73%[1][2] |
| Number of Steps | 3 | 2 |
| Key Intermediates | Enaminone (unstable) | Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate |
| Chlorinating Agent | POCl₃ | POCl₃[1] |
| Purification | Multiple steps required | No extra purification needed[1][2] |
| Scalability Issues | Formation of thick slurry, difficult agitation[1] | Improved operability |
Synthetic Route Diagrams
The two synthetic pathways are visualized below, illustrating the progression from starting materials to the final product.
Caption: Initial three-step synthesis of this compound.
Caption: Improved two-step synthesis of this compound.
Experimental Protocols
Improved Synthesis Route: Step 1 - Synthesis of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1)
-
To a suitable reactor, charge ethyl acetoacetate (1 equivalent), ethanol (2 volumes), and N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.03 equivalents).[1]
-
Warm the mixture to an internal temperature of 41–43 °C and maintain for 5 to 6 hours, monitoring until ≤2% of ethyl acetoacetate remains (as determined by GC).[1]
-
Cool the reaction mixture to 20–25 °C.
-
Add triethylamine (0.1 equivalents).[1]
-
Slowly add a solution of malononitrile (1.1 equivalents) in ethanol, maintaining the temperature between 25 and 36 °C.[1]
-
Upon completion, the product can be isolated for the next step.
Improved Synthesis Route: Step 2 - Synthesis of this compound (2)
-
In a round-bottom flask equipped with a mechanical stirrer and condenser, charge cyanopyridinone 1 (1 equivalent), acetonitrile (3 volumes), and phosphorus oxychloride (POCl₃) (1.6 equivalents).[1]
-
Heat the mixture to 80–85 °C and stir for 20 hours under a nitrogen atmosphere. Monitor the reaction by HPLC until less than 1% of cyanopyridinone 1 remains.[1]
-
Cool the reaction mixture to 0–5 °C.
-
Add methyl tert-butyl ether (MTBE) (6 volumes).[1]
-
Carefully add purified water (6 volumes) over 1.5 hours, ensuring the temperature is maintained between 0 and 15 °C. Caution: This is an exothermic quench of POCl₃.[1]
-
Isolate the final product.
Process Development and Optimization
The initial kilogram-scale synthesis suffered from the instability of the enaminone intermediate formed in the first step. This led to lengthy workups and low yields in the subsequent steps. Furthermore, the reaction to form the cyanopyridinone intermediate resulted in a thick slurry that was difficult to agitate, leading to the incorporation of impurities.
The improved route addresses these issues by conducting a one-pot reaction for the formation of the cyanopyridinone intermediate, which avoids the isolation of the unstable enaminone. This modification, along with optimized reaction conditions, significantly enhances the overall yield from a mere 15% to an impressive 73% without the need for additional purification steps.[1][2] This streamlined process has been successfully scaled up to produce over 80 kg of this compound, supporting clinical development needs.[1][2]
References
Validating the Structure of Ethyl 6-chloro-5-cyano-2-methylnicotinate: A Comparative ¹H NMR Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis for the structural validation of Ethyl 6-chloro-5-cyano-2-methylnicotinate using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing predicted spectral data with that of structurally related compounds, this document offers a robust framework for confirming the molecular structure of this nicotinate derivative.
Structural Elucidation by ¹H NMR
The chemical structure of this compound contains several distinct proton environments that are expected to produce a characteristic ¹H NMR spectrum. The key proton signals anticipated are from the aromatic proton on the pyridine ring, the methyl group attached to the ring, and the ethyl ester group.
Predicted ¹H NMR Data and Comparative Analysis
| Compound | Aromatic H (H-4) (ppm) | -CH₃ (ring) (ppm) | -OCH₂CH₃ (quartet) (ppm) | -OCH₂CH₃ (triplet) (ppm) | Data Source |
| This compound | ~ 8.2 (s) | ~ 2.8 (s) | ~ 4.4 (q) | ~ 1.4 (t) | Predicted |
| Ethyl nicotinate | 9.23, 8.77, 8.30, 7.39 | - | 4.42 (q) | 1.42 (t) | [1][2] |
| Ethyl 6-chloronicotinate | 8.9 (d), 8.2 (dd), 7.5 (d) | - | 4.4 (q) | 1.4 (t) | Predicted based on similar compounds[3] |
| Methyl 2-chloronicotinate | 8.5 (dd), 8.2 (dd), 7.4 (dd) | - | - | - | Based on available spectra[4] |
| 6-Chloronicotinic acid | 9.0 (d), 8.4 (dd), 7.6 (d) | - | - | - | Based on available spectra[5] |
Analysis of Predicted Spectrum:
-
Aromatic Proton (H-4): The single proton on the pyridine ring is expected to appear as a singlet due to the absence of adjacent protons. Its chemical shift is predicted to be around 8.2 ppm, influenced by the electron-withdrawing effects of the adjacent cyano and chloro groups.
-
Methyl Protons (-CH₃): The methyl group at the C-2 position of the pyridine ring will also appear as a singlet, with an expected chemical shift of approximately 2.8 ppm.
-
Ethyl Ester Protons (-OCH₂CH₃): The ethyl group will give rise to a quartet at around 4.4 ppm for the methylene (-OCH₂-) protons, coupled to the adjacent methyl protons. The terminal methyl (-CH₃) protons will appear as a triplet at approximately 1.4 ppm.
Experimental Protocol: ¹H NMR Spectroscopy
A general protocol for acquiring a high-quality ¹H NMR spectrum is outlined below.
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with the analyte peaks.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0.0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
The ¹H NMR spectrum should be recorded on a spectrometer with a minimum operating frequency of 300 MHz to ensure adequate signal resolution.
-
The instrument's magnetic field should be shimmed to achieve homogeneity before data acquisition.
-
Acquire the spectrum using standard pulse sequences. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum to ensure accurate peak integration and chemical shift determination.
-
Integrate the signals to determine the relative ratios of the protons in the molecule.
-
Reference the chemical shifts to the internal standard (TMS at 0.0 ppm).
Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound using ¹H NMR spectroscopy.
References
- 1. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl nicotinate(614-18-6) 1H NMR [m.chemicalbook.com]
- 3. Ethyl 6-chloronicotinate | C8H8ClNO2 | CID 2799611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. METHYL 2-CHLORONICOTINATE(40134-18-7) 1H NMR [m.chemicalbook.com]
- 5. 6-Chloronicotinic acid(5326-23-8) 1H NMR [m.chemicalbook.com]
Comparative Biological Activity of Ethyl 6-chloro-5-cyano-2-methylnicotinate Analogs as P2Y12 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Structure-Activity Relationship and Biological Evaluation of Novel Antiplatelet Agents.
The pyridine scaffold of ethyl 6-chloro-5-cyano-2-methylnicotinate has emerged as a valuable starting point for the development of potent and selective antagonists of the P2Y12 receptor, a key player in ADP-induced platelet aggregation. This guide provides a comparative analysis of the biological activity of analogs derived from this core structure, with a focus on ethyl 6-aminonicotinate acyl sulfonamides. The data presented herein, supported by detailed experimental protocols, offers insights into the structure-activity relationships (SAR) governing the antiplatelet efficacy of this chemical series.
From a Versatile Scaffold to Potent P2Y12 Antagonists
The parent compound, this compound, serves as a crucial intermediate. The 6-chloro substituent is readily displaced by various amino groups, allowing for the introduction of diverse functionalities. This synthetic accessibility has facilitated the exploration of a wide chemical space, leading to the discovery of highly potent P2Y12 antagonists, including the clinical candidate AZD1283.[1][2] The general structure of these analogs involves the replacement of the 6-chloro group with a substituted piperidine or azetidine ring linked via a sulfonylcarbamoyl moiety.
Comparative Inhibitory Activity
The biological activity of these analogs is primarily assessed through their ability to inhibit the P2Y12 receptor and prevent platelet aggregation. The following table summarizes the in vitro potency and pharmacokinetic parameters of representative compounds from this class. A lower IC50 value in the P2Y12 binding assay and a lower EC50 value in the washed platelet aggregation assay indicate higher potency.
| Compound | R Group (at 6-position) | P2Y12 Binding IC50 (μM) | Washed Platelet Aggregation (ADP-induced) EC50 (μM) | Dog Clearance (mL/min/kg) |
| Analog 1 | 4-((Benzylsulfonyl)carbamoyl)piperidin-1-yl | 0.004 | 0.019 | 3 |
| Analog 2 | 4-(((5-Chlorothiophen-2-yl)sulfonyl)carbamoyl)piperidin-1-yl | 0.021 | 0.057 | - |
| Analog 3 (AZD1283) | 4-((Benzylsulfonyl)carbamoyl)piperidin-1-yl | - | - | - |
| Analog 4 | 3-((Benzylsulfonyl)carbamoyl)azetidin-1-yl | 0.0062 | 0.0095 | 30 |
| Analog 5 | 3-(((5-Chlorothiophen-2-yl)sulfonyl)carbamoyl)azetidin-1-yl | 0.042 | 0.047 | - |
Data compiled from multiple sources for illustrative comparison. Direct comparison may be limited by variations in experimental conditions.[1][2]
The data reveals that shifting from a 5-chlorothienyl to a benzyl sulfonamide significantly enhances potency.[1] Furthermore, the nature of the cyclic amine at the 6-position influences pharmacokinetic properties, with azetidine analogs generally exhibiting higher clearance in dogs compared to their piperidine counterparts.[1]
Experimental Protocols
The evaluation of these P2Y12 antagonists involves a series of standardized in vitro and in vivo assays.
P2Y12 Receptor Binding Assay
This assay quantifies the affinity of the test compounds for the P2Y12 receptor.
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human P2Y12 receptor.
-
Radioligand Binding: The membranes are incubated with a radiolabeled P2Y12 antagonist, such as [³H]AZD1283, in the presence of varying concentrations of the test compound.
-
Separation and Detection: The bound and free radioligand are separated by filtration. The amount of radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
Washed Platelet Aggregation Assay
This functional assay measures the ability of the compounds to inhibit ADP-induced platelet aggregation.
-
Platelet Preparation: Platelet-rich plasma is obtained from fresh human blood and washed to remove plasma proteins.
-
Incubation: The washed platelets are incubated with the test compound at various concentrations.
-
Induction of Aggregation: Platelet aggregation is induced by the addition of a submaximal concentration of adenosine diphosphate (ADP).
-
Measurement: The change in light transmission through the platelet suspension, which is proportional to the degree of aggregation, is monitored using an aggregometer.
-
Data Analysis: The EC50 value, the concentration of the compound that produces 50% of the maximal inhibition of aggregation, is calculated.
P2Y12 Signaling Pathway
The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, initiates a signaling cascade leading to platelet activation and aggregation. The antagonists discussed in this guide act by blocking this pathway.
Caption: P2Y12 Receptor Signaling Pathway in Platelet Activation.
Structure-Activity Relationship (SAR) and Concluding Remarks
The development of ethyl 6-aminonicotinate acyl sulfonamides as P2Y12 antagonists highlights several key SAR trends:
-
Sulfonamide Moiety: The nature of the substituent on the sulfonamide is critical for potency. A benzyl group is generally preferred over a 5-chlorothienyl group.[1]
-
Cyclic Amine at C6: While both piperidine and azetidine rings can afford potent compounds, the choice of the ring system significantly impacts pharmacokinetic properties, particularly clearance.[1]
-
Ester Group: The ethyl ester at the 3-position contributes to the binding affinity.[3][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, structure-property relationships and pharmacokinetic evaluation of ethyl 6-aminonicotinate sulfonylureas as antagonists of the P2Y₁₂ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of P2Y12 Antagonist Ethyl 6-(4-((Benzylsulfonyl)carbamoyl)piperidin-1-yl)-5-cyano-2-methylnicotinate (AZD1283) Led to the Discovery of an Oral Antiplatelet Agent with Improved Druglike Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to LC-MS/MS and GC-MS for the Analysis of Ethyl 6-chloro-5-cyano-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the precise and accurate quantification of novel chemical entities is paramount. Ethyl 6-chloro-5-cyano-2-methylnicotinate, a substituted pyridine derivative, serves as a crucial building block in the synthesis of various pharmacologically active molecules. Ensuring its purity, identifying potential impurities, and understanding its metabolic fate necessitates robust analytical methodologies. This guide provides a comprehensive comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.
At a Glance: LC-MS/MS vs. GC-MS
| Feature | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | GC-MS (Gas Chromatography-Mass Spectrometry) |
| Principle | Separates compounds based on their interaction with a liquid mobile phase and a solid stationary phase, followed by mass analysis. | Separates compounds based on their volatility and interaction with a gaseous mobile phase and a stationary phase, followed by mass analysis. |
| Analyte Suitability | Ideal for polar, non-volatile, and thermally labile compounds. | Best suited for volatile and thermally stable compounds. Derivatization may be required for polar or non-volatile analytes. |
| Sample Preparation | Typically involves simple dilution, filtration, protein precipitation, or liquid-liquid extraction. | Often requires more complex sample preparation, including derivatization to increase volatility and thermal stability. |
| Sensitivity & Selectivity | Generally offers higher sensitivity and selectivity, especially in complex matrices, due to soft ionization techniques and targeted MRM analysis. | Provides excellent separation for volatile compounds and can be highly sensitive, but may be limited by the thermal stability of the analyte. |
| Derivatization | Not typically required for polar compounds like this compound. | Likely necessary for this compound to improve its volatility and prevent thermal degradation in the GC inlet and column. |
Quantitative Performance Comparison
The following table summarizes the anticipated quantitative performance of LC-MS/MS and GC-MS for the analysis of this compound. These values are based on typical performance characteristics of each technique for similar small molecules.
| Parameter | LC-MS/MS | GC-MS (with derivatization) |
| Limit of Detection (LOD) | 0.1 ng/mL | 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 5 ng/mL |
| Linearity (R²) | > 0.999 | > 0.995 |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy (%Recovery) | 95-105% | 90-110% |
Experimental Protocols
Detailed methodologies for the analysis of this compound using both LC-MS/MS and GC-MS are outlined below.
LC-MS/MS Method
This method is recommended for its high sensitivity and specificity without the need for derivatization.[1]
1. Sample Preparation (Plasma)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for injection.
2. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]⁺ of this compound.
-
Product Ions (Q3): At least two stable and intense fragment ions.
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
GC-MS Method (with Derivatization)
For GC-MS analysis, derivatization is likely necessary to enhance the volatility and thermal stability of the analyte.[1] Silylation is a common derivatization technique for compounds with active hydrogens, though for an ester, hydrolysis followed by silylation or direct transesterification could be options. A more direct approach for this molecule would be to ensure it is sufficiently volatile and thermally stable. If not, derivatization of any potential polar degradants would be necessary. The following is a general protocol assuming the compound itself can be analyzed after derivatization of any interfering polar matrix components.
1. Sample Preparation and Derivatization (Plasma)
-
Perform a liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether (MTBE) to 100 µL of plasma.
-
Vortex for 2 minutes and centrifuge at 5,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent like acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
2. Gas Chromatography Conditions
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis).
-
Monitored Ions (SIM): The molecular ion and at least two characteristic fragment ions of the derivatized analyte.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Workflow Diagrams
Caption: Workflow for LC-MS/MS analysis.
Caption: Workflow for GC-MS analysis with derivatization.
Conclusion and Recommendations
For the analysis of this compound, LC-MS/MS emerges as the superior technique. Its ability to analyze the compound directly without the need for derivatization simplifies sample preparation, reduces potential sources of error, and is well-suited for the polar nature of the molecule. The higher sensitivity and selectivity of LC-MS/MS, particularly in complex biological matrices, allow for lower detection and quantification limits, which is critical in pharmaceutical research and development.
GC-MS can be a viable alternative, especially for impurity profiling where volatile impurities are of interest. However, the likely requirement for derivatization adds complexity and potential variability to the analytical workflow. The choice between the two techniques will ultimately depend on the specific application, available instrumentation, and the desired analytical performance characteristics. For routine quantitative analysis in biological matrices, LC-MS/MS is the recommended method.
References
Benchmarking Purity: A Comparative Guide to Synthesized vs. Commercial Ethyl 6-chloro-5-cyano-2-methylnicotinate
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of in-house synthesized Ethyl 6-chloro-5-cyano-2-methylnicotinate against commercially available standards, offering detailed experimental protocols and data presentation to aid in critical quality assessment.
This guide outlines the methodologies for synthesizing this compound, followed by a robust analytical workflow to benchmark its purity against commercial counterparts. The provided protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to deliver reliable and reproducible results for confident decision-making in research and development.
Synthesis and Purification Workflow
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to maximize yield and purity. The general workflow, from starting materials to the purified final product, is illustrated below.
Caption: General workflow for the synthesis and purification of this compound.
Comparative Analysis Workflow
To objectively assess the purity of the synthesized compound, a direct comparison with a commercially available standard is essential. The following workflow outlines the key analytical steps for a comprehensive evaluation.
Caption: Workflow for the comparative purity analysis of synthesized vs. commercial product.
Data Presentation: Purity and Impurity Profile
A direct comparison of the analytical data is crucial for a definitive assessment. The following table summarizes hypothetical results obtained from the analysis of a synthesized batch and a commercial standard.
| Parameter | Synthesized Product | Commercial Standard | Method |
| Purity (Area %) | 99.2% | ≥97%[1] | HPLC |
| Major Impurity 1 | 0.5% | Not Detected | HPLC |
| Major Impurity 2 | 0.2% | 0.8% | HPLC |
| Residual Solvents | <0.1% | Not Specified | GC-MS |
| Structural Confirmation | Conforms | Conforms | ¹H NMR, ¹³C NMR |
| Appearance | White to off-white solid | Solid[1] | Visual |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and comparable results.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for quantifying the purity of this compound and identifying potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
-
Analysis: Inject both the synthesized sample and the commercial standard. Calculate the purity based on the relative peak area of the main component.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
GC-MS is a powerful technique for identifying and quantifying volatile impurities, such as residual solvents from the synthesis and purification process.[3]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Injector Temperature: 250°C.
-
Mass Spectrometer: Scan range of 40-400 m/z in electron ionization (EI) mode.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable high-purity solvent (e.g., dichloromethane).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized compound and comparing it to the commercial standard.[4][5]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Key expected signals include those for the ethyl group (triplet and quartet), the methyl group (singlet), and the aromatic proton (singlet).
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. The spectrum should confirm the presence of all 10 unique carbon atoms in the molecule.
-
Analysis: Compare the chemical shifts and coupling constants of the synthesized product with those of the commercial standard to ensure structural identity.
Conclusion
This guide provides a framework for the systematic and objective evaluation of synthesized this compound against commercial standards. By following the detailed experimental protocols and utilizing the structured data presentation, researchers can confidently assess the purity and quality of their synthesized material, a critical step in advancing drug discovery and development pipelines. The provided workflows and analytical methods ensure a robust and reliable comparison, facilitating informed decisions based on empirical data.
References
A Comparative Guide to Alternative Analytical Techniques for the Characterization of Ethyl 6-chloro-5-cyano-2-methylnicotinate
For researchers, scientists, and professionals in drug development, the precise and accurate characterization of chemical entities is paramount. Ethyl 6-chloro-5-cyano-2-methylnicotinate, a substituted pyridine derivative, serves as a key building block in the synthesis of various pharmacologically active molecules. Its rigorous analytical assessment is crucial for ensuring purity, identifying impurities, and understanding its chemical behavior.
This guide provides a comparative overview of alternative analytical techniques for the comprehensive characterization of this compound. The performance of each method is objectively compared, supported by experimental data where available for structurally similar compounds, to aid in the selection of the most appropriate analytical strategy.
Spectroscopic and Chromatographic Characterization Techniques
A combination of spectroscopic and chromatographic methods is essential for the unambiguous characterization of this compound. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed structural information, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are powerful tools for separation, identification, and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure of this compound.
Chromatographic Techniques
Chromatographic techniques are fundamental for separating the target compound from impurities and for its quantification. The choice between HPLC and GC depends on the volatility and thermal stability of the analyte.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of a broad range of compounds.[1] Coupled with a Diode Array Detector (DAD) or a UV detector, it offers a robust and cost-effective method for routine purity assessments and quantitative analysis.[2] For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS).[3]
-
Gas Chromatography (GC): As a semi-volatile compound, this compound is amenable to GC analysis, which offers high resolution and sensitivity.[1] When coupled with a mass spectrometer (GC-MS), it provides both quantitative data and structural information based on the fragmentation pattern of the molecule.[2]
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the discussed analytical techniques. The data presented is based on the analysis of pyridine derivatives and other aromatic nitrogen heterocycles, as specific validated data for this compound is not widely published. These values should be considered as a general guide and will require method-specific validation.
| Analytical Technique | Parameter | Typical Performance Range | Reference |
| HPLC-UV | Limit of Detection (LoD) | 0.1 - 1 µg/mL | [4] |
| Limit of Quantification (LoQ) | 0.3 - 3 µg/mL | [4] | |
| Linearity (r²) | > 0.999 | [4] | |
| Accuracy (% Recovery) | 98 - 102% | [5] | |
| Precision (% RSD) | < 2% | [4] | |
| LC-MS/MS | Limit of Detection (LoD) | 0.3 – 15 pg (on-column) | [6] |
| Limit of Quantification (LoQ) | 1 - 50 pg (on-column) | [7] | |
| Linearity (r²) | > 0.99 | [7] | |
| Accuracy (% Recovery) | 80 - 120% | [8] | |
| Precision (% RSD) | < 15% | [9] | |
| GC-MS | Limit of Detection (LoD) | 0.34 - 70.34 ng/mL | [10] |
| Limit of Quantification (LoQ) | 1.12 - 234.47 ng/mL | [10] | |
| Linearity (r²) | > 0.99 | [11] | |
| Accuracy (% Recovery) | 56.6 - 103 % | [10] | |
| Precision (% RSD) | < 20% | [10] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and should be optimized for specific instrumentation and analytical requirements.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[12][13]
-
Instrumentation: A high-resolution NMR spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.[12][13]
-
Data Acquisition: Acquire the spectra at room temperature. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with a suitable buffer (e.g., ammonium formate or phosphate buffer).[4][14] The pH of the mobile phase can be adjusted to optimize peak shape and resolution.[14]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.[15]
-
Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance (e.g., around 254 nm for pyridine derivatives).[16]
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) and dilute to the desired concentration within the calibration range.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Chromatographic Conditions: Similar to HPLC-UV, but often with volatile mobile phase additives like formic acid or ammonium acetate to ensure compatibility with MS detection.[3][9]
-
Mass Spectrometry Conditions:
-
Sample Preparation: Similar to HPLC-UV, with careful consideration of the solvent to avoid ion suppression effects.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[11]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) at a suitable rate (e.g., 10 °C/min).
-
-
Mass Spectrometry Conditions:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Derivatization is typically not required for this compound.
Analytical Workflow and Logical Relationships
The following diagrams illustrate a typical analytical workflow for the comprehensive characterization of this compound and the logical relationship between different analytical goals and the appropriate techniques.
Caption: A typical workflow for the characterization of the target compound.
Caption: Logical guide for selecting an analytical technique.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchtrends.net [researchtrends.net]
- 4. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. bevital.no [bevital.no]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. helixchrom.com [helixchrom.com]
- 15. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
A Comparative Guide to the Regioselectivity of Nucleophilic Substitution on Dichloronicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the regioselectivity of nucleophilic aromatic substitution (SNAr) on various dichloronicotinate derivatives. Understanding the factors that govern the position of nucleophilic attack is crucial for the efficient synthesis of substituted nicotinic acid derivatives, which are important scaffolds in medicinal chemistry and materials science. This document presents a comparative summary of experimental data, detailed experimental protocols, and an exploration of the underlying principles that dictate regioselectivity.
Factors Influencing Regioselectivity
The regioselectivity of nucleophilic substitution on dichloronicotinate derivatives is primarily governed by a combination of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the ring towards nucleophilic attack. The relative positioning of these groups and the chlorine atoms determines the most electrophilic carbon atom and the stability of the Meisenheimer intermediate formed upon nucleophilic attack.
In general, nucleophilic attack is favored at positions para or ortho to the electron-withdrawing ester group and the ring nitrogen. The stability of the resulting Meisenheimer complex, a key intermediate in SNAr reactions, plays a crucial role in determining the major regioisomer. Resonance delocalization of the negative charge onto the oxygen atoms of the ester group and the nitrogen of the pyridine ring provides significant stabilization.
Comparison of Dichloronicotinate Isomers
The position of the chlorine atoms on the nicotinic acid backbone significantly influences the outcome of nucleophilic substitution reactions. Below is a summary of the observed regioselectivity for different dichloronicotinate isomers.
Ethyl 4,6-Dichloronicotinate
In the case of ethyl 4,6-dichloronicotinate, nucleophilic attack predominantly occurs at the C4 position. This preference is attributed to the strong electron-withdrawing effect of the adjacent ester group at the C3 position, which provides greater stabilization of the Meisenheimer intermediate formed during attack at C4.[1]
Methyl 2,6-Dichloronicotinate
For methyl 2,6-dichloronicotinate, the situation is more complex. The regioselectivity is influenced by the nature of the nucleophile and the reaction conditions. Bulky substituents at the 3-position of the pyridine ring have been shown to direct nucleophilic attack to the 6-position. Furthermore, the choice of solvent can dramatically alter the isomeric ratio of the products.
Ethyl 2,4-Dichloronicotinate
Data on the regioselectivity of nucleophilic substitution on ethyl 2,4-dichloronicotinate is less common in the literature. However, based on general principles of SNAr on pyridine rings, it is expected that both the C2 and C4 positions would be activated. The outcome of the reaction is likely to be sensitive to the specific nucleophile and reaction conditions employed.
Data Presentation: Regioselectivity of Amination Reactions
The following table summarizes the quantitative data for the regioselective amination of various dichloronicotinate derivatives.
| Dichloronicotinate Derivative | Nucleophile | Solvent | Temperature (°C) | Time (h) | Major Product | Isomer Ratio (C4:C6 or C2:C6) | Yield (%) |
| Ethyl 4,6-dichloronicotinate | Methylamine | Ethanol | 50 | 8 | Ethyl 6-chloro-4-(methylamino)nicotinate | - | Good[1] |
| Ethyl 4,6-dichloronicotinate | Ethylamine | Dichloromethane | 0 to RT | 12-18 | Ethyl 6-chloro-4-(ethylamino)nicotinate | - | Not specified[1] |
| Ethyl 4,6-dichloronicotinate | Hydrazine | Not specified | Not specified | Not specified | Ethyl 6-chloro-4-hydrazinonicotinate derivative | - | Not specified[1] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-chloro-4-(methylamino)nicotinate[1]
Materials:
-
Ethyl 4,6-dichloronicotinate
-
Methylamine (40% in water)
-
Ethanol
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 4,6-dichloronicotinate (1.0 eq) in ethanol.
-
Add methylamine (1.5 eq) to the solution dropwise at room temperature.
-
Heat the reaction mixture to 50°C and stir for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Protocol 2: General Procedure for Reaction of Ethyl 4,6-dichloronicotinate with Primary Amines (e.g., Ethylamine)[1]
Materials:
-
Ethyl 4,6-dichloronicotinate
-
Ethylamine (solution in ethanol or THF)
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve ethyl 4,6-dichloronicotinate (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the ethylamine solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Alternative Methods: Palladium-Catalyzed Cross-Coupling
While classical SNAr reactions are widely used, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer an alternative and often more versatile approach for the synthesis of substituted nicotinates. These methods can be particularly useful for less reactive nucleophiles and can sometimes offer different regioselectivity compared to SNAr.
This guide serves as a starting point for researchers interested in the regioselective functionalization of dichloronicotinate derivatives. The provided data and protocols can aid in the rational design of synthetic routes to access a wide range of substituted nicotinic acid derivatives for various applications. Further investigation into the reactivity of 2,6- and 2,4-dichloronicotinate isomers with a broader scope of nucleophiles is warranted to provide a more complete understanding of the regioselectivity in this class of compounds.
References
A Comparative Guide to Coupling Reagents for Amide Synthesis with Ethyl 6-chloro-5-cyano-2-methylnicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the efficacy of common coupling reagents for the amidation of Ethyl 6-chloro-5-cyano-2-methylnicotinate, a key intermediate in pharmaceutical synthesis.
The efficient formation of amide bonds is a cornerstone of modern medicinal chemistry. The choice of coupling reagent is critical to the success of these reactions, directly impacting yield, purity, and overall cost-effectiveness. This guide provides an objective comparison of various coupling reagents for the amidation of this compound and its derivatives.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent is often a balance between reactivity, cost, and the ease of purification. Below is a summary of the performance of several common coupling reagents in the context of nicotinic acid derivatives and similar substrates.
| Coupling Reagent/System | Additive(s) | Key Advantages | Reported Yield (%) |
| CDI (Carbonyldiimidazole) | None | Simple workup (byproducts are gaseous or water-soluble). | 79[1] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole), DMAP (4-Dimethylaminopyridine) | Water-soluble carbodiimide and byproduct simplify purification. The use of HOBt and DMAP can significantly improve yields, especially with electron-deficient amines.[2][3] | Not directly reported for this substrate, but generally good to excellent yields are achievable with this system.[3] |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) | None | High reactivity, fast reaction times, and often high yields, particularly for challenging couplings.[4] | Not directly reported for this substrate, but known for its high efficiency.[4] |
Experimental Protocols
Detailed methodologies for the amidation of this compound derivatives using different coupling reagents are provided below. These protocols are based on established procedures and can be adapted for specific amine substrates.
Protocol 1: Amide Coupling using CDI
This protocol is adapted from a procedure for the synthesis of a P2Y12 antagonist intermediate.[1]
-
Reaction Setup: To a solution of the carboxylic acid derivative (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF), add CDI (1.1 eq) portion-wise at room temperature.
-
Activation: Stir the mixture for 1-2 hours at room temperature to allow for the formation of the acyl-imidazole intermediate.
-
Coupling: Add the desired amine (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Coupling using EDC/HOBt/DMAP
This protocol is based on a general method for the efficient synthesis of amide derivatives, particularly with electron-deficient amines.[3]
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid derivative (1.0 eq), the amine (1.2 eq), DMAP (1.0 eq), and a catalytic amount of HOBt (0.1 eq) in acetonitrile.
-
Initiation: Add EDC (1.1 eq) to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Protocol 3: Amide Coupling using HATU
This is a general protocol for HATU-mediated amide bond formation.[4]
-
Reaction Setup: To a solution of the carboxylic acid derivative (1.0 eq) in a polar aprotic solvent such as DMF, add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Activation: Stir the mixture for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling: Add the amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with saturated aqueous lithium chloride solution to remove DMF, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizing the Workflow and Signaling Pathways
To further elucidate the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: A generalized experimental workflow for amide bond formation.
Caption: Simplified mechanisms of action for different coupling reagents.
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
Revolutionizing Pyridine Synthesis: A Comparative Guide to the Preparation of Ethyl 6-chloro-5-cyano-2-methylnicotinate
Leverkusen, Germany - In the competitive landscape of pharmaceutical development, the efficient synthesis of key intermediates is paramount. A significant advancement in the manufacturing of Ethyl 6-chloro-5-cyano-2-methylnicotinate, a crucial building block for P2Y12 receptor antagonists, has been reported, showcasing a remarkable increase in overall process yield from a mere 15% to an impressive 73%.[1][2] This guide provides a comprehensive review of this optimized synthesis, presenting a detailed experimental protocol and a comparative analysis of the yields, aimed at researchers, scientists, and professionals in drug development.
From a Meager 15% to a Robust 73%: A Tale of Two Routes
The initial multi-kilogram scale synthesis of this compound was hampered by low yields and the need for extensive purification.[1] A meticulous investigation into the reaction mechanism and the formation of major impurities led to the development of a significantly improved and more practical route. This optimization not only boosted the overall yield to 73% but also eliminated the need for extra purification steps, enabling the production of over 80 kg of the key intermediate to support clinical development.[1][2]
The table below summarizes the stark contrast in the yields obtained from the initial and the optimized synthetic routes.
| Synthetic Route | Starting Materials | Key Transformation | Reported Overall Yield | Reference |
| Initial Route | Ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMFDMA), Malononitrile | Formation of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate followed by chlorination | 15% | [1] |
| Optimized Route | Ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMFDMA), Malononitrile | Improved one-pot synthesis of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate followed by optimized chlorination | 73% | [1][2] |
A Closer Look at the Optimized Synthesis: Experimental Protocol
The enhanced yield of this compound is achieved through a two-step process, beginning with the efficient synthesis of its precursor, Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.
Step 1: Synthesis of Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
This initial step involves a one-pot reaction of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMFDMA), followed by the addition of malononitrile.
Detailed Procedure: To a clean, dry reactor, ethyl acetoacetate (1 equivalent) and ethanol are charged, followed by the addition of DMFDMA (1.03 equivalents). The mixture is warmed to 41–43 °C for 5 to 6 hours. After cooling to 20–25 °C, triethylamine (0.1 equivalents) is added, followed by a slow addition of a solution of malononitrile (1.1 equivalents) in ethanol, maintaining the temperature between 25 and 36 °C. The resulting product precipitates and is filtered, washed with ethanol, and dried under vacuum.[1]
Step 2: Synthesis of this compound
The second step involves the chlorination of the pyridone intermediate using phosphorus oxychloride.
Detailed Procedure: The dried Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate from the previous step is treated with phosphorus oxychloride. Following the reaction, the mixture is cooled, and methyl tert-butyl ether (MTBE) and water are added for quenching and extraction. The organic layers are combined and processed to isolate the final product.[1]
Visualizing the Path to Higher Yields
The following diagram illustrates the optimized synthetic workflow for the preparation of this compound.
References
Safety Operating Guide
Proper Disposal of Ethyl 6-chloro-5-cyano-2-methylnicotinate: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat Ethyl 6-chloro-5-cyano-2-methylnicotinate as hazardous waste. Due to its chlorinated and cyanide-containing structure, specific handling and disposal protocols are mandatory to ensure personnel safety and environmental compliance. This guide provides detailed procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Safety and Handling Profile
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 64119-42-2 |
| Physical Form | Solid[1] |
| GHS Pictogram | GHS07 (Harmful)[1] |
| GHS Signal Word | Warning[1] |
| Hazard Statement | H302: Harmful if swallowed[1] |
| Precautionary Statements | P280, P305+P351+P338 |
| LD50 (Oral) | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Vapor Pressure | Data not available |
Step-by-Step Disposal Protocol
The following procedures are based on established guidelines for the disposal of chlorinated organic compounds and cyanide-containing wastes.
Waste Segregation and Collection:
-
Do not dispose of down the sink. Chlorinated hydrocarbons are forbidden from sink/sewer disposal.
-
Use designated hazardous waste containers. All materials contaminated with this compound, including the chemical itself, contaminated personal protective equipment (PPE), and cleaning materials, must be collected in clearly labeled, sealed, and compatible hazardous waste containers.
-
Separate solid and liquid waste. If the compound is in a solution, it should be collected in a designated liquid waste container. Solid waste, such as contaminated gloves and paper towels, should be placed in a separate, clearly labeled solid waste container.
-
Label containers clearly. The waste container must be labeled with "HAZARDOUS WASTE," the full chemical name "this compound," and explicitly state "Contains Chlorinated Organic Compound" and "Contains Cyanide." A "No Acids" warning should also be prominent on the label.
Decontamination of Glassware and Equipment:
-
Perform all decontamination inside a certified chemical fume hood.
-
Initial Rinse: Rinse the contaminated glassware and equipment with a pH 10 buffer solution.
-
Decontamination: Following the initial rinse, wash the items with a freshly prepared 10% bleach solution. This will oxidize the cyanide to the less toxic cyanate.
-
Final Rinse: Rinse thoroughly with water.
-
Collect all rinsates. The buffer solution, bleach solution, and initial water rinses must be collected as hazardous liquid waste.
Spill Management:
-
For small spills within a chemical fume hood:
-
Absorb the spill with an inert, non-combustible absorbent material.
-
Gently sweep the absorbent material into a designated solid hazardous waste container.
-
Decontaminate the spill area using the procedure outlined above (pH 10 buffer followed by 10% bleach solution).
-
-
For spills outside of a chemical fume hood:
-
Evacuate the immediate area.
-
Alert your institution's environmental health and safety (EHS) office immediately.
-
Prevent others from entering the area.
-
Final Disposal:
-
Arrange for professional disposal. All collected hazardous waste containing this compound must be disposed of through your institution's licensed hazardous waste management provider. Follow all institutional, local, and national regulations for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Ethyl 6-chloro-5-cyano-2-methylnicotinate
This guide provides critical safety and logistical information for the handling and disposal of Ethyl 6-chloro-5-cyano-2-methylnicotinate (CAS No. 64119-42-2). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk for researchers, scientists, and drug development professionals. This document offers procedural, step-by-step guidance to directly address operational questions.
Chemical Identifier and Hazard Summary
| Identifier | Information |
| Chemical Name | This compound |
| CAS Number | 64119-42-2 |
| Molecular Formula | C₁₀H₉ClN₂O₂ |
| Physical Form | Solid[1] |
| GHS Pictogram | |
| Signal Word | Warning [1][2] |
| Hazard Statements | H302: Harmful if swallowed[1]. H315: Causes skin irritation[2]. H319: Causes serious eye irritation[2]. H335: May cause respiratory irritation[2]. |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection[1]. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]. |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended). Ensure the outer glove is properly disposed of immediately after handling. | To prevent skin contact, which can cause irritation[2]. Double-gloving provides an additional layer of safety. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation[2]. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | To protect the skin from spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator with a particulate filter is recommended. | To prevent inhalation that may cause respiratory irritation[2][3]. |
| Footwear | Closed-toe shoes. | To protect the feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
- Work in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation[3].
- Ensure that an emergency eyewash station and safety shower are readily accessible.
- Before handling, ensure all necessary PPE is correctly donned.
2. Weighing and Transfer:
- Handle the solid material carefully to avoid generating dust.
- Use a disposable weigh boat or paper.
- Clean any spills immediately with an appropriate absorbent material.
3. Dissolving the Compound:
- If preparing a solution, add the solid to the solvent slowly.
- Perform this step within the fume hood.
4. Post-Handling:
- Thoroughly decontaminate the work area.
- Properly doff and dispose of contaminated PPE.
- Wash hands thoroughly with soap and water after handling.
Emergency Response
| Exposure Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1]. |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, seek medical advice[4]. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell[4]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center[4]. |
| Spill | For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste (contaminated gloves, wipes, weigh boats) | Labeled, sealed, puncture-resistant hazardous waste container. | Collect in the designated container within the laboratory. Arrange for pickup by the institution's hazardous waste management service. |
| Unused Compound | Original container or a clearly labeled hazardous waste container. | Treat as hazardous waste and arrange for collection by the institution's hazardous waste management service. Do not dispose of down the drain[3]. |
| Contaminated Solutions | Labeled, sealed, chemically compatible hazardous waste container. | Collect all solutions containing the compound. Do not mix with other waste streams unless compatibility is confirmed. Arrange for pickup. |
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
